Isoprocurcumenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3R,3aR,8aS)-3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3/t11-,13-,15-/m1/s1 |
InChI Key |
ITIGZFMSPAFZAE-UXIGCNINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isoprocurcumenol: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol (B3026587), a guaiane-type sesquiterpenoid, has emerged as a molecule of significant interest in the fields of dermatology and oncology due to its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental protocols for studying its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Discovery of this compound
This compound was first reported as a naturally occurring sesquiterpene isolated from the rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae family. A key study by Qu et al. in 2009 detailed the isolation and structural elucidation of several sesquiterpenes from this plant, including this compound.[1][2] This initial discovery laid the groundwork for subsequent investigations into its biological activities.
Natural Sources and Quantitative Analysis
The primary natural source of this compound identified to date is the rhizome of Curcuma comosa Roxb.[1][2] This plant is cultivated in various tropical and subtropical regions of Asia, including Thailand, Indonesia, and Myanmar.[1] While the rhizomes of C. comosa are known to contain a variety of bioactive compounds, including diarylheptanoids and other sesquiterpenoids, specific quantitative data on the yield of this compound from the raw plant material is not extensively documented in readily available literature.[3][4] One study on a crude ethanol (B145695) extract of C. comosa rhizomes reported a yield of 5.37% (w/w) of the dried plant material; however, this extract was characterized as containing 89.3% diarylheptanoid derivatives, a different class of compounds from this compound.[4] Further quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) is necessary to determine the precise concentration of this compound in C. comosa rhizomes.
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Reported Compounds | Quantitative Data (this compound) |
| Curcuma comosa Roxb. | Rhizome | Sesquiterpenes (including this compound), Diarylheptanoids | Not explicitly quantified in cited literature. |
| Curcuma longa (Turmeric) | Rhizome | This compound (mentioned as a turmeric-derived molecule) | Not explicitly quantified in cited literature. |
Biological Activity and Signaling Pathway
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, mimicking the effects of Epidermal Growth Factor (EGF).[5][6] This activation initiates a downstream cascade that plays a crucial role in cell proliferation, survival, and differentiation.[5][7][8]
EGFR Signaling Pathway Activation
The binding of this compound to EGFR is believed to induce a conformational change in the receptor, leading to its dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[9] This phosphorylation creates docking sites for various intracellular signaling proteins, thereby initiating downstream signaling cascades. The two primary pathways activated by EGFR are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5][7]
Cellular Effects
The activation of the ERK and Akt pathways by this compound leads to the upregulation of genes involved in cell growth and proliferation, such as c-fos, c-jun, c-myc, and egr-1.[5] This has been demonstrated to promote the proliferation and survival of keratinocytes, suggesting a potential role for this compound in skin regeneration and wound healing.[5]
Detailed Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the effects of this compound on cellular signaling pathways.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT) is a suitable model for studying the effects of this compound on skin cells.[6]
-
Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed HaCaT cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
For phosphorylation studies, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.
-
Treat cells with the desired concentrations of this compound (e.g., 10-200 µM) for the specified duration (e.g., 10 minutes to 24 hours).[6]
-
For inhibitor studies, pre-treat cells with an EGFR antagonist, such as AG-1478, before adding this compound.[6]
-
Western Blot Analysis for Protein Phosphorylation
This protocol allows for the detection of phosphorylated ERK (p-ERK) and Akt (p-Akt) as markers of EGFR pathway activation.[6]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies specific for p-ERK, p-AKT, total ERK, and total AKT overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes such as c-fos and c-jun.[5]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (c-fos, c-jun) and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or probe-based master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Table 2: Example Primer Sequences for Human RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| c-fos | GCCTCTCTTACTACCACTCACC | AGATGG CAGTGACCGTGGGAAT |
| c-jun | CAGGTGGCACAGCTTAAACA | CGCAACCAGTCAAGTTCTCA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGG TCA |
Note: Primer sequences should be validated for specificity and efficiency before use.[13][14][15]
Conclusion
This compound is a promising natural compound with well-defined activity on the EGFR signaling pathway. Its ability to promote keratinocyte proliferation and survival highlights its potential for applications in skincare and regenerative medicine. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic potential of this compound and related compounds. Further research is warranted to quantify the abundance of this compound in its natural sources and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. repository.unair.ac.id [repository.unair.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Immediate expression of c-fos and c-jun mRNA in a model of intestinal autotransplantation and ischemia-reperfusion in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Physical and chemical properties of Isoprocurcumenol
An In-depth Technical Guide to Isoprocurcumenol
Introduction
This compound is a naturally occurring guaiane-type sesquiterpenoid found in several plant species, most notably within the Curcuma genus (turmeric)[1][2]. As a secondary metabolite, it is of significant interest to researchers in pharmacology and drug development due to its demonstrated biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its characterization, and insights into its mechanism of action.
Chemical and Physical Properties
This compound's identity is defined by its chemical structure and associated physical properties. While most sources concur on its core attributes, minor variations in reported physical states exist in the literature. It is classified as a sesquiterpenoid[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | [3][4] |
| Molecular Weight | 234.33 g/mol | [3][4][5] |
| Monoisotopic Mass | 234.161979940 Da | [3][4] |
| Physical Description | Solid[4] or Colourless Oil[5][6] | [4][5][6] |
| Melting Point | 96 - 98 °C (for solid form) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][5] |
| CAS Number | 102130-90-5 |[4][5] |
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
|---|---|---|
| GC-MS | M⁺ at m/z 234 | [6] |
| IR (CHCl₃) | νₘₐₓ at 3450, 1674, 1610 cm⁻¹ | [6] |
| UV (MeOH) | λₘₐₓ at 205 nm (log ε: 1.83) | [6] |
| ¹H NMR | Data available in cited literature | [6] |
| ¹³C NMR | Data available in cited literature |[6] |
Experimental Protocols
The isolation and characterization of this compound rely on standard phytochemical techniques. The general workflow is outlined below.
Isolation from Natural Sources
This compound is typically isolated from the rhizomes of plants like Curcuma zedoaria or Curcuma comosa[1][6]. A general methodology is as follows:
-
Extraction : Dried and powdered rhizomes are subjected to solvent extraction, often using methanol (B129727) or ethanol.
-
Fractionation : The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). The this compound-containing fraction (typically the less polar ethyl acetate fraction) is concentrated.
-
Chromatographic Purification : The active fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a solvent gradient system (e.g., hexane-ethyl acetate).
-
Final Purification : Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound[6].
Characterization Methods
-
Thin Layer Chromatography (TLC) : Performed on silica gel 60 F₂₅₄ plates. Spots are visualized under UV light (254 nm) and by staining with vanillin-H₂SO₄ reagent followed by heating[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the molecular weight and fragmentation pattern of the compound[6].
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for elucidating the precise chemical structure, including stereochemistry.
-
Infrared (IR) Spectroscopy : Provides information on the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups[6].
Biological Activity and Signaling Pathways
This compound has been identified as a bioactive molecule that can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activity is significant for its potential applications in skin regeneration and wound healing[2][7].
EGFR Signaling Pathway Activation
This compound mimics the action of Epidermal Growth Factor (EGF) by activating EGFR signaling[7]. This activation initiates a downstream cascade involving two primary pathways:
-
MAPK/ERK Pathway : Activation of this pathway leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK)[1][7].
-
PI3K/AKT Pathway : The compound also promotes the phosphorylation of Protein Kinase B (AKT) through the PI3K pathway[1][7].
The dual activation of these pathways upregulates the expression of genes crucial for cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1[2][7]. The ultimate biological outcome is the enhanced growth, proliferation, and survival of keratinocytes, which are essential for maintaining skin integrity[2][7].
Conclusion
This compound is a well-characterized sesquiterpenoid with defined physical, chemical, and biological properties. Its ability to activate the EGFR signaling pathway makes it a compound of high interest for drug development professionals, particularly in the fields of dermatology and regenerative medicine. The methodologies for its isolation and analysis are well-established, providing a solid foundation for further research into its therapeutic potential.
References
- 1. molnova.cn [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isocurcumenol | C15H22O2 | CID 10399139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:102130-90-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. acgpubs.org [acgpubs.org]
- 7. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation [mdpi.com]
Preliminary In Vitro Studies of Isoprocurcumenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a guaiane-type sesquiterpene, has emerged as a bioactive natural compound with demonstrated effects on cellular signaling pathways. Preliminary in vitro research has focused on its role in activating the Epidermal Growth Factor Receptor (EGFR) pathway, leading to downstream effects on cell proliferation and gene expression, particularly in keratinocytes. This technical guide provides a comprehensive overview of the existing in vitro data on Isoprocurcemenol, detailed experimental protocols for the key assays employed in its study, and visualizations of the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Core Biological Activity: EGFR Signaling Activation
In vitro studies have identified this compound as an activator of the EGFR signaling pathway. This activation initiates a cascade of intracellular events that primarily influences cell growth and proliferation. The principal model for studying these effects has been the human keratinocyte cell line, HaCaT.
Mechanism of Action
This compound's biological activity is centered on its ability to stimulate the EGFR. This leads to the phosphorylation and subsequent activation of two key downstream protein kinases:
-
Extracellular signal-regulated kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK is pivotal in regulating cell proliferation and differentiation.
-
AKT (Protein Kinase B): This kinase plays a crucial role in cell survival and inhibition of apoptosis.
The activation of the EGFR-ERK/AKT axis culminates in the upregulation of immediate early genes that are critical for cell cycle progression and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on HaCaT Keratinocyte Proliferation
| Concentration | Treatment Duration | Proliferation Assay | Result (Relative to Control) |
| 1 µM | 24 hours | CCK-8 | Significant increase |
| 10 µM | 24 hours | CCK-8 | Significant increase |
Table 2: Effect of this compound on Gene Expression in HaCaT Keratinocytes
| Gene | Concentration | Treatment Duration | Method | Result (Fold Change vs. Control) |
| c-fos | 1 µM | 1 hour | RT-qPCR | Upregulated |
| c-jun | 1 µM | 1 hour | RT-qPCR | Upregulated |
| c-myc | 1 µM | 1 hour | RT-qPCR | Upregulated |
| egr-1 | 1 µM | 1 hour | RT-qPCR | Upregulated |
Table 3: Effect of this compound on In Vitro Wound Healing
| Cell Line | Concentration | Treatment Duration | Assay | Result |
| HaCaT | 10 µM | 24 hours | Scratch Assay | Increased cell recovery and wound closure |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations. An equivalent concentration of DMSO should be used as a vehicle control.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) in serum-free DMEM for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for ERK and AKT Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 10 minutes to 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Following treatment with this compound (e.g., for 1 hour), extract total RNA from HaCaT cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and primers specific for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Seed HaCaT cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates EGFR, leading to ERK and AKT phosphorylation and subsequent gene expression changes that promote cell proliferation.
Experimental Workflow: Western Blot
Isoprocurcumenol: A Sesquiterpenoid from Traditional Medicine with Modern Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoprocurcumenol (B3026587), a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma comosa Roxb., is a bioactive compound with a rich history in traditional medicine, particularly in Southeast Asia.[1] Known colloquially as "Wan Chak Mot Luk" in Thai traditional medicine, Curcuma comosa has been utilized for centuries to address a range of health concerns, primarily related to women's health, inflammation, and wound healing.[2] This technical guide provides a comprehensive overview of the traditional uses of this compound, supported by modern scientific evidence, with a focus on its molecular mechanisms, quantitative bioactivity, and detailed experimental protocols relevant to drug discovery and development.
Traditional Medicinal Uses of Curcuma comosa and the Role of this compound
The rhizome of Curcuma comosa is a cornerstone of traditional Thai medicine, where it is commonly prepared as a decoction or powder.[1] Its traditional applications are diverse and include:
-
Women's Health: It is widely used for postpartum uterine recovery, to alleviate menstrual discomfort, and to address menopausal symptoms.[1][3] These uses are attributed to the phytoestrogenic effects of compounds within the rhizome.[1]
-
Anti-inflammatory and Analgesic: Traditional healers have long employed C. comosa to reduce swelling and relieve pain associated with various inflammatory conditions.
-
Wound Healing: Topical application of C. comosa preparations is a traditional practice for promoting the healing of skin wounds and other topical ailments.[1]
-
Digestive Health: It has been used to soothe digestive ailments and support liver function.[1]
While traditional medicine utilizes the whole rhizome or its crude extracts, modern phytochemical analysis has identified this compound as one of the key bioactive sesquiterpenes responsible for some of these therapeutic effects.[1]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds from Curcuma comosa.
Table 1: Keratinocyte Proliferation and EGFR Signaling Activity of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Cell Proliferation | HaCaT | 10 nM - 10 µM | Significant increase in proliferation | [4] |
| ERK Phosphorylation | HaCaT | 10 µM | Increased phosphorylation | [5] |
| AKT Phosphorylation | HaCaT | 10 µM | Increased phosphorylation | [5] |
| Gene Expression (c-fos, c-jun, c-myc, egr-1) | HaCaT | 1 µM | Increased expression | [5] |
Table 2: Antioxidant Activity of a Pure Compound from Curcuma comosa
| Assay | Compound | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | 42.83 ± 0.6 | [5] |
Table 3: Anti-inflammatory and Antimicrobial Activity of Curcuma Species Extracts and Related Compounds (for context)
| Activity | Plant/Compound | Assay | IC50 / MIC Value | Reference |
| Anti-inflammatory | Curcuma zedoaria sesquiterpenes (furanodiene) | TPA-induced mouse ear edema | 75% inhibition at 1.0 µmol | [6] |
| Antimicrobial | Curcuma longa extract | Disc diffusion | Effective against E. coli and S. aureus | [7] |
| Antimicrobial | Sesquiterpenes (general) | Microbroth dilution | MIC values ranging from 0.5 to 32 µg/mL against E. coli | [8] |
Note: The data in this table is not specific to this compound but provides context for the potential anti-inflammatory and antimicrobial properties of sesquiterpenes from the Curcuma genus.
Molecular Mechanisms of Action: The EGFR Signaling Pathway
A key mechanism underlying the wound-healing properties of this compound is its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival.
Signaling Pathway Diagram
Caption: this compound activates the EGFR signaling pathway.
This compound acts as an agonist for EGFR, initiating a downstream signaling cascade that involves the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).[5] The activation of these kinases leads to the upregulation of genes involved in cell growth and proliferation, such as c-fos, c-jun, c-myc, and egr-1.[5] This ultimately results in enhanced keratinocyte proliferation and survival, contributing to accelerated wound healing.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.
Keratinocyte Proliferation Assay
Objective: To quantify the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should also be prepared.
-
Replace the culture medium in the wells with the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 24-48 hours.
-
Add 10 µL of CCK-8 solution or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blot Analysis for ERK and AKT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK and AKT in keratinocytes.
Materials:
-
HaCaT cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagent
Procedure:
-
Culture and seed HaCaT cells in 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To assess the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol. A positive control (e.g., ascorbic acid or Trolox) should also be prepared.
-
In a 96-well plate, add a fixed volume of the sample or standard to a fixed volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Experimental Workflow Diagram
Caption: Workflow for this compound bioactivity assessment.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditionally used medicinal plant Curcuma comosa, demonstrates significant potential for therapeutic applications, particularly in dermatology and wound healing. Its well-defined mechanism of action through the activation of the EGFR signaling pathway provides a strong scientific basis for its observed effects on keratinocyte proliferation. While its antioxidant properties are promising, further research is needed to quantify the specific anti-inflammatory and antimicrobial activities of this compound. Future investigations should focus on in vivo studies to validate the efficacy and safety of this compound in preclinical models of wound healing and inflammatory skin conditions. Furthermore, formulation studies to enhance its topical delivery could pave the way for its development as a novel, nature-derived therapeutic agent.
References
- 1. Sesquiterpenes from Curcuma comosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A pure compound from Curcuma comosa Roxb. protects neurons against hydrogen peroxide-induced neurotoxicity via the activation of Nrf-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. Antimicrobial activity of turmeric extract and its potential use in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Isoprocurcumenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the guaiane-type sesquiterpenoid, Isoprocurcumenol. While a complete, publicly available, and assigned high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) dataset for this compound is not currently available in the scientific literature, this document compiles essential mass spectrometry data, outlines detailed experimental protocols for spectroscopic analysis, and presents a key signaling pathway modulated by this compound.
Spectroscopic Data of this compound
This compound, with the molecular formula C₁₅H₂₂O₂, is a sesquiterpenoid found in plants of the Curcuma genus.[1] Its characterization relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1] |
| Molecular Weight | 234.33 g/mol | PubChem[1] |
| Exact Mass | 234.16198 Da | PubChem[1] |
| Monoisotopic Mass | 234.161979940 Da | PubChem[1] |
Fragmentation Pattern: While detailed experimental fragmentation data for this compound is not widely published, guaiane (B1240927) sesquiterpenoids typically exhibit characteristic fragmentation patterns in MS/MS analysis. Common fragmentation pathways involve the loss of water (H₂O) from the molecular ion, especially given the presence of a hydroxyl group, and cleavage of the carbon skeleton, yielding fragments indicative of the guaiane core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Expected ¹H NMR Spectral Features:
-
Olefinic Protons: Signals corresponding to the exocyclic methylene (B1212753) protons and other vinyl protons would appear in the downfield region, typically between δ 4.5 and 6.0 ppm.
-
Aliphatic Protons: The spectrum would be rich in signals in the aliphatic region (δ 1.0 - 3.0 ppm) corresponding to the methine and methylene protons of the fused ring system.
-
Methyl Protons: Characteristic singlet or doublet signals for the methyl groups would be observed in the upfield region, generally between δ 0.8 and 2.0 ppm.
-
Proton attached to the Carbon bearing the Hydroxyl Group: A signal for the proton on the carbon atom attached to the hydroxyl group would likely be observed in the region of δ 3.5 - 4.5 ppm, with its multiplicity depending on the neighboring protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: If a carbonyl group were present (as in some related structures), a signal would be expected in the highly downfield region (δ 190 - 220 ppm). For this compound, this is not expected based on its common structure.
-
Olefinic Carbons: Carbons involved in double bonds would resonate in the range of δ 100 - 160 ppm.
-
Carbon Bearing Hydroxyl Group: The carbon atom attached to the hydroxyl group would typically show a signal in the range of δ 60 - 80 ppm.
-
Aliphatic Carbons: The remaining aliphatic carbons of the ring system and methyl groups would produce signals in the upfield region of the spectrum (δ 10 - 60 ppm).
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR and MS data for this compound, adapted from standard methodologies for the analysis of sesquiterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent can influence chemical shifts and may be used to resolve overlapping signals.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: To facilitate complete structural elucidation and assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of purified this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent should be compatible with the chosen ionization method.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an appropriate ionization source is required.
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for a molecule like this compound. It can be run in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
High-Resolution MS (HRMS):
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
This data is used to confirm the elemental composition (C₁₅H₂₂O₂).
-
-
Tandem MS (MS/MS):
-
Select the molecular ion of this compound as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Analysis of the fragmentation pattern provides valuable structural information.
-
Signaling Pathway Activation by this compound
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation leads to downstream cellular responses, including the promotion of cell growth and proliferation.
Caption: EGFR signaling pathway activated by this compound.
This guide serves as a foundational resource for researchers working with this compound. While the absence of a complete public NMR dataset presents a challenge, the provided information on mass spectrometry, detailed experimental protocols, and the elucidated signaling pathway offers a robust starting point for further investigation and drug development efforts.
References
Isoprocurcumenol and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprocurcumenol, a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma comosa, has emerged as a molecule of interest due to its unique biological activities. Primarily, isoprocurcemenol has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival. This technical guide provides a comprehensive overview of isoprocurcemenol, its known biological functions, and explores the potential for the development of its derivatives. While direct research on isoprocurcemenol derivatives is limited, this guide draws parallels with the extensively studied curcumin (B1669340), another bioactive compound from the Curcuma genus, to propose potential avenues for derivatization and exploration of novel therapeutic activities. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid with the chemical formula C₁₅H₂₂O₂.[1] It is primarily isolated from Curcuma comosa, a plant belonging to the ginger family (Zingiberaceae), which has a history of use in traditional medicine. The core chemical structure of isoprocurcemenol is based on a guaiane (B1240927) skeleton, a bicyclic framework common to many sesquiterpenoids.
The primary and most well-documented biological activity of isoprocurcemenol is its ability to activate the EGFR signaling pathway.[1] This activation mimics the effect of epidermal growth factor (EGF) and leads to the downstream phosphorylation of key signaling proteins, Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[1] The activation of the EGFR/ERK/Akt cascade ultimately promotes the proliferation and survival of keratinocytes, the primary cell type in the epidermis.[1][2] This property makes isoprocurcemenol a promising candidate for applications in skin regeneration and wound healing.[1][2]
This compound Derivatives: A Frontier for Drug Discovery
To date, the scientific literature lacks specific reports on the synthesis and biological evaluation of isoprocurcemenol derivatives. However, the derivatization of natural products is a common and effective strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and explore new biological activities.
Given the shared origin of isoprocurcemenol and curcumin from the Curcuma genus and their related chemical class (terpenoids), the extensive research on curcumin derivatives can serve as a valuable blueprint for potential modifications of isoprocurcemenol. Curcumin has been chemically modified in numerous ways to improve its stability and bioavailability and to enhance its inherent anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6][7]
Potential derivatization strategies for isoprocurcemenol, inspired by curcumin research, could include:
-
Esterification: The hydroxyl group in the isoprocurcemenol structure presents a prime site for esterification. Attaching various functional groups, such as amino acids or fatty acids, could modulate the molecule's solubility and cell permeability.
-
Etherification: Modification of the hydroxyl group to form ethers is another viable strategy to alter the compound's physicochemical properties.
-
Modification of the Ketone Group: The ketone functional group could be a target for reactions such as reduction or the formation of Schiff bases, potentially leading to derivatives with altered biological activities.
The synthesis of such derivatives would be the first step in exploring a wider range of therapeutic applications beyond its currently known effects on keratinocyte proliferation. Based on the activities of other sesquiterpenoids from Curcuma longa, it is plausible that isoprocurcemenol derivatives could exhibit anti-inflammatory or anticancer properties. For instance, other sesquiterpenoids from Curcuma longa like turmeronol A and B have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8] Similarly, β-sesquiphellandrene, another sesquiterpene from turmeric, has shown anticancer potential comparable to curcumin.[9]
Signaling Pathways of this compound
The primary signaling pathway modulated by isoprocurcemenol is the EGFR cascade. Upon binding to and activating EGFR, isoprocurcemenol triggers a series of intracellular events that are crucial for cell growth and survival.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of isoprocurcemenol.
Table 1: In Vitro Efficacy of this compound on Keratinocyte Proliferation
| Parameter | Cell Line | Concentration Range | Effective Concentration | Assay | Reference |
| Cell Viability | HaCaT | 0 - 200 µM | No significant toxicity observed | MTT Assay | [10] |
| Cell Proliferation | HaCaT | 1 nM - 10 µM | Significant increase starting at 10 nM | CCK-8 Assay | [10] |
Table 2: Effect of this compound on EGFR Signaling Pathway Components
| Target Protein | Cell Line | Treatment | Outcome | Assay | Reference |
| p-ERK | HaCaT | 1 ng/mL EGF (positive control) | Increased phosphorylation | Western Blot | [10] |
| p-AKT | HaCaT | 1 ng/mL EGF (positive control) | Increased phosphorylation | Western Blot | [10] |
| c-fos, c-jun, c-myc, egr-1 mRNA | HaCaT | 1 µM this compound (1 hr) | Upregulated expression | RT-qPCR | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Keratinocyte Proliferation Assay (CCK-8)
This protocol is adapted from studies investigating the effect of isoprocurcemenol on HaCaT cell proliferation.[10]
-
Cell Seeding: Seed HaCaT keratinocytes in a 96-well plate at a density of 1 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After 24 hours, replace the medium with fresh serum-free DMEM containing various concentrations of isoprocurcemenol (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) and a positive control (1 ng/mL EGF).
-
Incubation: Incubate the treated cells for 24 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell proliferation rate relative to the vehicle control.
Western Blot for Phospho-ERK and Phospho-Akt
This is a generalized protocol for the detection of phosphorylated ERK and Akt, key downstream targets of EGFR signaling.[11][12][13][14][15]
-
Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with isoprocurcemenol or EGF for the desired time (e.g., 10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total ERK and total Akt.
Conclusion and Future Directions
This compound is a promising natural product with a clear mechanism of action involving the activation of the EGFR signaling pathway, leading to keratinocyte proliferation. This positions it as a strong candidate for further investigation in the fields of dermatology and cosmetology.
The most significant gap in the current knowledge is the lack of research into isoprocurcemenol derivatives. The synthesis and biological evaluation of such derivatives represent a fertile ground for future research. By employing the derivatization strategies that have proven successful for curcumin, it may be possible to unlock new therapeutic potentials for isoprocurcemenol, potentially in the areas of anti-inflammatory and anticancer applications. Future studies should focus on the targeted synthesis of isoprocurcemenol derivatives and their screening against a broad range of biological targets to fully elucidate their therapeutic potential.
References
- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajocs.com [journalajocs.com]
- 4. Synthesis and biological evaluation of curcumin derivatives containing NSAIDs for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Curcumin Derivatives with Water-Soluble Groups as Potential Antitumor Agents: An in Vitro Investigation Using Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Turmeronol A and turmeronol B from Curcuma longa prevent inflammatory mediator production by lipopolysaccharide-stimulated RAW264.7 macrophages, partially via reduced NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation | MDPI [mdpi.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoprocurcumenol (B3026587) is a bioactive sesquiterpenoid found in the rhizomes of various Curcuma species, notably Curcuma zedoaria. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. The effective isolation and purification of this compound are critical preliminary steps for its pharmacological evaluation and potential drug development. These application notes provide detailed protocols for various extraction and purification techniques, a comparative summary of process parameters, and a visualization of the experimental workflow and its potential molecular mechanism of action.
Section 1: Extraction Protocols for this compound
The initial step in isolating this compound involves extracting the compound from the dried and powdered rhizomes of the source plant. The choice of extraction method can significantly impact the yield and purity of the crude extract. Below are protocols for three common and effective methods.
Protocol 1.1: Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method suitable for compounds that are thermally stable. It uses a continuous reflux of a solvent to extract the desired compound from a solid matrix.
Methodology:
-
Preparation of Plant Material: Shade-dry the rhizomes of Curcuma zedoaria and grind them into a fine powder (approximately 60-mesh).
-
Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Loading: Place approximately 900 g of the powdered rhizome into a cellulose (B213188) thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with petroleum ether, ensuring the volume is sufficient for continuous cycling (typically 2-3 times the volume of the extractor body).
-
Extraction Process: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed continuously for 48 hours.[1] The solvent will cycle through the solid material, gradually extracting the soluble compounds.
-
Concentration: After 48 hours, turn off the heat and allow the apparatus to cool. Recover the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
Protocol 1.2: Ultrasound-Assisted Extraction (UAE)
UAE is a modern and efficient technique that uses the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process, often requiring less time and solvent.
Methodology:
-
Preparation of Plant Material: Prepare dried, powdered rhizomes as described in Protocol 1.1.
-
Mixing: Place a defined amount of the powdered rhizome into an extraction vessel. Add the extraction solvent (e.g., 70% ethanol) to achieve a specific solid-to-liquid ratio.
-
Sonication: Immerse the probe of an ultrasonic processor into the solvent mixture. Set the ultrasonic parameters:
-
Temperature Control: To prevent thermal degradation of the target compound, place the extraction vessel in a temperature-controlled water bath during sonication.
-
Filtration and Concentration: After sonication, filter the mixture through a 0.45 µm filter to separate the solid residue from the liquid extract.[2] Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 1.3: Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to maintain the solvent in its liquid state, which decreases solvent viscosity and increases its penetration into the sample matrix, leading to rapid and efficient extractions.[3][4]
Methodology:
-
Preparation of Plant Material: Mix the dried rhizome powder with a dispersing agent like diatomaceous earth.
-
Cell Loading: Pack the mixture into a stainless steel extraction cell.
-
Setting Parameters: Place the cell into the PLE system and set the following parameters:
-
Extraction Cycle: Initiate the automated extraction process. The system will heat and pressurize the cell, perform the static extraction, and then flush the cell with fresh solvent to collect the extract.
-
Collection and Concentration: The extract is collected in a vial. The solvent is then removed, typically under a stream of nitrogen or using a rotary evaporator, to obtain the crude extract.
Data Presentation: Comparison of Extraction Methods
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Pressurized Liquid Extraction (PLE) |
| Solvent | Petroleum Ether[1] | 70% Ethanol / Methanol[2] | Methanol[2] |
| Temperature | Boiling point of solvent | Typically 30-60°C | 100-120°C[2] |
| Time | 48 hours[1] | 30-60 minutes[2] | 5 minutes (static)[2] |
| Pressure | Atmospheric | Atmospheric | 1000-1500 psi[2] |
| Key Advantage | Exhaustive extraction | Rapid, low energy consumption | Very rapid, low solvent use, automated[3][4] |
| Key Disadvantage | Time-consuming, large solvent volume | Potential for thermal degradation | High initial equipment cost |
Section 2: Purification and Analysis Protocols
Following extraction, the crude extract contains a mixture of compounds. Column chromatography is a standard and effective method for purifying this compound from this mixture.
Protocol 2.1: Purification by Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica (B1680970) gel column chromatography. Optimization of the mobile phase is crucial and should be guided by preliminary Thin-Layer Chromatography (TLC) analysis.
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude extract in a suitable solvent. Spot the solution onto a silica gel TLC plate and develop it using various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate (B1210297) in increasing polarity). The goal is to find a solvent system where this compound has an Rf value of approximately 0.2-0.4 for optimal separation.[5]
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (SiO₂) in the initial, non-polar mobile phase (e.g., 100% hexane).[6]
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent to create a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5] This will elute compounds of increasing polarity.
-
-
Fraction Collection: Collect the eluate in a series of fractions using test tubes or flasks.
-
Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2.2: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of the isolated this compound and confirming its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., petroleum ether or dichloromethane).
-
GC-MS Analysis: Inject the sample into the GC-MS system. The components will be separated on the GC column based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum.
-
Data Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). The purity is determined by the relative peak area of this compound compared to other components in the chromatogram. In one study, GC-MS analysis of a petroleum ether extract of Curcuma zedoaria showed this compound as a major component at 25.24%.[1]
Section 3: Visualized Workflows and Potential Signaling Pathways
Diagram 1: Experimental Workflow
Caption: General workflow for this compound extraction and purification.
Diagram 2: Potential Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects may be attributed to its ability to modulate key signaling pathways. The related compound, curcumenol, has been shown to inhibit the NF-κB and MAPK pathways, which are central to the inflammatory response.[1][2] This diagram illustrates a plausible mechanism.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
Synthesis of Isoprocurcumenol: Application Notes and A Proposed Synthetic Strategy
Abstract
Isoprocurcumenol, a guaiane-type sesquiterpenoid, has garnered interest for its biological activities, notably its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, promoting keratinocyte proliferation.[1] Despite its potential therapeutic applications, a detailed total synthesis of this compound has not been reported in the peer-reviewed scientific literature to date. This document provides an overview of this compound's known biological functions and, in the absence of established synthetic protocols, proposes a conceptual retrosynthetic analysis to guide future synthetic endeavors.
Application Notes: Biological Activity of Isoprocurcemenol
This compound has been isolated from natural sources such as the rhizomes of Curcuma comosa.[1] Its primary reported biological activity is the activation of the EGFR signaling pathway. This activation leads to the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt), ultimately promoting the proliferation and survival of keratinocytes.[1] This suggests potential applications in wound healing and dermatological research.
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound.
Caption: EGFR signaling pathway activated by this compound.
Proposed Retrosynthetic Analysis and Conceptual Protocol
Due to the absence of a published total synthesis of this compound, a detailed experimental protocol with quantitative data cannot be provided. However, a hypothetical retrosynthetic analysis can serve as a foundational blueprint for researchers aiming to develop a synthetic route.
Isoprocurcemenol (1) possesses a guaiane (B1240927) sesquiterpenoid core featuring a hydroazulenone framework. Key structural features to consider in a retrosynthetic disconnection are the tertiary alcohol, the α,β-unsaturated ketone, and the two exocyclic double bonds.
A plausible retrosynthetic pathway is outlined below:
Caption: Proposed retrosynthetic analysis for this compound.
Conceptual Synthetic Protocol
This conceptual protocol outlines a potential synthetic strategy based on the retrosynthetic analysis. This is a theoretical guide and would require extensive experimental optimization.
Step 1: Synthesis of a Substituted Cyclopentenone (4)
The synthesis could commence from a readily available chiral starting material to establish the stereochemistry of the cyclopentane (B165970) core. A possible starting material could be a derivative of glutamic acid or a chiral pool terpene. Standard functional group manipulations would be employed to construct a suitably substituted cyclopentenone derivative.
Step 2: Nazarov Cyclization to Form the Bicyclic Core (3)
A key step in this proposed synthesis is a Nazarov cyclization of a divinyl ketone precursor, which would be synthesized from the cyclopentenone derivative 4 . This electrocyclic reaction would form the seven-membered ring of the hydroazulene core. The stereochemical outcome of this reaction would be critical and likely directed by the existing stereocenter.
Step 3: Functional Group Manipulations to form Key Intermediate (2)
Following the formation of the bicyclic ketone 3 , a series of functional group transformations would be necessary. This would include the introduction of the isopropylidene group, potentially via a Wittig reaction or a related olefination protocol. Additionally, α-methylenation of the ketone would install one of the exocyclic double bonds.
Step 4: Completion of the Synthesis of this compound (1)
The final steps would involve the formation of the tertiary alcohol and the second exocyclic methylene (B1212753) group. The tertiary alcohol could be installed via the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a ketone precursor. The final exocyclic double bond could be introduced via a Wittig reaction on the remaining ketone.
Data Presentation
As no experimental synthesis has been reported, a table of quantitative data cannot be provided. Researchers who undertake the synthesis of this compound would need to generate and tabulate data such as:
-
Reaction Yields: Percentage yield for each synthetic step.
-
Spectroscopic Data: 1H NMR, 13C NMR, IR, and Mass Spectrometry data for all intermediates and the final product to confirm their structures.
-
Optical Rotation: To determine the enantiomeric purity of the synthesized material.
Conclusion
While this compound presents an interesting target for its biological activity, a total synthesis remains to be accomplished and reported. The proposed retrosynthetic analysis and conceptual protocol provide a potential starting point for the development of a viable synthetic route. The successful synthesis of this compound would not only provide access to this natural product for further biological evaluation but also likely spur the development of novel synthetic methodologies for the construction of the guaiane sesquiterpenoid framework. Future work should focus on the experimental validation and optimization of the proposed synthetic strategy.
References
Application Notes and Protocols for the Quantification of Isoprocurcumenol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol (B3026587), a guaiane-type sesquiterpene predominantly isolated from the rhizomes of Curcuma comosa, has garnered significant interest within the scientific community. This bioactive compound has been demonstrated to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the phosphorylation of downstream targets such as ERK and AKT. This activity suggests its potential in promoting the proliferation of keratinocytes, indicating possible therapeutic applications in wound healing and other dermatological conditions.
Accurate and precise quantification of isoprocurcemenol in plant extracts is paramount for quality control, standardization of herbal preparations, and furthering pharmacological research. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, primarily focusing on modern extraction techniques and advanced analytical methodologies.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize representative quantitative data for this compound and related sesquiterpenoids in Curcuma species, extracted using various techniques. This data is compiled from multiple scientific studies and is presented to facilitate comparison. Note: Specific quantitative data for this compound is limited in published literature; therefore, data for the closely related isomer, isocurcumenol, and other relevant sesquiterpenoids are also included to provide a comparative context.
Table 1: this compound and Related Sesquiterpenoid Content in Curcuma Species Determined by GC-MS
| Plant Species | Compound | Extraction Method | Concentration (mg/g of dry weight) | Reference |
| Curcuma sp. | Isocurcumenol | Pressurized Liquid Extraction | Varies by sample | [1] |
| Curcuma wenyujin | Isocurcumenol | Pressurized Liquid Extraction | Varies by sample | [1] |
| Curcuma phaeocaulis | Isocurcumenol | Pressurized Liquid Extraction | Varies by sample | [1] |
Table 2: Extraction Yields of Bioactive Compounds from Curcuma Species Using Advanced Extraction Techniques
| Plant Species | Extraction Method | Solvent | Key Parameters | Total Extract Yield (%) | Bioactive Compound Yield (mg/g of extract) | Reference |
| Curcuma longa | Microwave-Assisted Extraction (MAE) | Ethanol (B145695) | 29.99 min, 160 W, 1:20 w/v | 10.32 | Not specified for this compound | [2] |
| Curcuma longa | Soxhlet Extraction | Ethanol | 6 h, 1:30 w/v | 8.44 | Not specified for this compound | [3] |
| Curcuma xanthorrhiza | Ultrasound-Assisted Extraction (UAE) | Glucose/Lactic Acid (1:3) | 30% water, 1:15 g/mL, 20 min | Not specified | Xanthorrhizol: 17.62 | |
| Curcuma longa | Microwave-Ultrasound-Assisted Extraction (MUAE) | Choline chloride/Lactic acid | 20% water, 8% solid loading | Not specified | Curcumin: 40.72 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The choice of extraction method significantly impacts the yield and purity of the target analyte. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages over conventional methods like Soxhlet extraction by reducing extraction time and solvent consumption.
1.1. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Materials and Equipment:
-
Dried and powdered plant material (rhizomes of Curcuma comosa)
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)
-
Rotary evaporator
-
-
Procedure:
-
Accurately weigh approximately 1 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.
-
Add 20 mL of 95% ethanol to the flask (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the extract through a Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of ethanol or mobile phase for subsequent analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
-
1.2. Microwave-Assisted Extraction (MAE) Protocol
This protocol provides a general framework for MAE and requires optimization for specific applications.
-
Materials and Equipment:
-
Dried and powdered plant material (rhizomes of Curcuma comosa)
-
Ethanol (95%)
-
Microwave extraction system
-
Extraction vessels
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Weigh approximately 1 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 20 mL of 95% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 160 W) and extraction time (e.g., 30 minutes).
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Reconstitute the extract in a precise volume of an appropriate solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.
-
Analytical Quantification Protocols
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the simultaneous quantification of multiple volatile sesquiterpenoids, including this compound.
-
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl methyl siloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Inlet Temperature: 190°C
-
Injection Mode: Pulsed splitless
-
Injection Volume: 0.2 µL
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimize based on the separation of target analytes. A starting point could be an initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in the plant extracts by comparing their peak areas to the calibration curve.
-
2.2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
While a specific validated method for this compound was not found in the initial search, the following protocol for other sesquiterpenoids in Curcuma can be adapted and validated.
-
Instrumentation:
-
HPLC system with a diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: A starting point could be 50% A, increasing to 90% A over 30 minutes, holding for 5 minutes, and then returning to initial conditions. This will require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, a broad range of 200-400 nm should be scanned initially).
-
-
Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
EGFR Signaling Pathway Activated by this compound
Caption: this compound-induced EGFR signaling pathway.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Isoprocurcumenol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a guaiane-type sesquiterpene isolated from plants of the Curcuma genus, has garnered scientific interest for its diverse biological activities. This document provides detailed protocols for a panel of cell-based assays to investigate and quantify the effects of this compound. The primary reported activities of this compound include the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, promotion of keratinocyte proliferation and migration, and potential anti-cancer and anti-inflammatory effects.[1]
These application notes offer step-by-step methodologies for researchers to assess the efficacy and mechanism of action of this compound in relevant cellular models. The protocols cover the assessment of EGFR pathway activation, keratinocyte function, cytotoxicity in cancer cells, and key inflammatory markers.
Assessment of EGFR Signaling Pathway Activation
This compound has been shown to activate the EGFR signaling cascade, leading to the phosphorylation of downstream targets such as ERK and AKT.[1] Western blotting is the gold-standard technique to qualitatively and quantitatively assess the phosphorylation status of these key signaling proteins.
Experimental Protocol: Western Blot for Phosphorylated EGFR, ERK, and AKT
This protocol details the procedure for treating cells with this compound and subsequently analyzing the phosphorylation status of EGFR, ERK1/2, and AKT by Western blot.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other suitable cell line with EGFR expression.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
EGF (positive control).
-
Phosphate Buffered Saline (PBS).
-
Lysis Buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL EGF for 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation: EGFR Signaling Activation
| Treatment Group | Concentration | p-EGFR (Y1068) / Total EGFR | p-ERK1/2 (T202/Y204) / Total ERK1/2 | p-AKT (S473) / Total AKT |
| Vehicle Control (DMSO) | - | Baseline | Baseline | Baseline |
| This compound | 1 µM | (data) | (data) | (data) |
| This compound | 10 µM | (data) | (data) | (data) |
| This compound | 25 µM | (data) | (data) | (data) |
| EGF (Positive Control) | 100 ng/mL | (data) | (data) | (data) |
Visualization: EGFR Signaling Pathway
Caption: this compound activates EGFR, leading to downstream phosphorylation of AKT and ERK.
Assessment of Keratinocyte Proliferation and Migration
Consistent with its role in activating pro-survival and proliferative signaling pathways, this compound has been observed to promote the proliferation and migration of keratinocytes, which is crucial for wound healing.[1]
Experimental Protocol: Keratinocyte Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells, and thus can be used to assess cell proliferation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium.
-
This compound.
-
CCK-8 reagent.
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell proliferation rate relative to the vehicle control.
-
Experimental Protocol: Keratinocyte Migration Assay (Scratch Assay)
The scratch assay is a straightforward method to study cell migration in vitro.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium.
-
This compound.
-
6-well plates.
-
200 µL pipette tip.
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed HaCaT cells in 6-well plates and grow to 90-100% confluency.
-
-
Scratch and Treatment:
-
Create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0, 8, 24, and 48 hours.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Data Presentation: Keratinocyte Proliferation and Migration
Keratinocyte Proliferation (CCK-8)
| Treatment Group | Concentration | 24h Proliferation (%) | 48h Proliferation (%) | 72h Proliferation (%) |
| Vehicle Control (DMSO) | - | 100 | 100 | 100 |
| This compound | 1 µM | (data) | (data) | (data) |
| This compound | 10 µM | (data) | (data) | (data) |
| This compound | 50 µM | (data) | (data) | (data) |
Keratinocyte Migration (Scratch Assay)
| Treatment Group | Concentration | 24h Wound Closure (%) | 48h Wound Closure (%) |
| Vehicle Control (DMSO) | - | (data) | (data) |
| This compound | 1 µM | (data) | (data) |
| This compound | 10 µM | (data) | (data) |
| This compound | 50 µM | (data) | (data) |
Visualization: Keratinocyte Assay Workflow
Caption: Workflow for assessing keratinocyte proliferation and migration.
Assessment of Anti-Cancer Activity
While direct studies on this compound's anti-cancer effects are emerging, related compounds from Curcuma species have demonstrated cytotoxic activity against various cancer cell lines. The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.
Experimental Protocol: Cytotoxicity Assay (MTT)
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).
-
Cell culture medium.
-
This compound.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity in Cancer Cells
| Cell Line | This compound IC50 (µM) - 48h |
| A549 (Lung Cancer) | (data) |
| MCF-7 (Breast Cancer) | (data) |
| HepG2 (Liver Cancer) | (data) |
Assessment of Anti-Inflammatory Activity
Sesquiterpenes from Curcuma species are known for their anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Measurement of TNF-α and IL-6 Release
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium.
-
This compound.
-
Lipopolysaccharide (LPS).
-
ELISA kits for mouse TNF-α and IL-6.
-
96-well plates.
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability:
-
Perform an MTT or CCK-8 assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation: Anti-Inflammatory Effects
| Treatment Group | Concentration | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Vehicle Control | - | (data) | (data) | 100 |
| LPS (1 µg/mL) | - | (data) | (data) | (data) |
| LPS + this compound | 1 µM | (data) | (data) | (data) |
| LPS + this compound | 10 µM | (data) | (data) | (data) |
| LPS + this compound | 50 µM | (data) | (data) | (data) |
Visualization: Anti-Inflammatory Assay Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
Application Notes and Protocols for Studying Isoprocurcumenol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol (B3026587) is a guaiane-type sesquiterpenoid isolated from Curcuma comosa with emerging biological interest.[1] In vitro studies have demonstrated its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the phosphorylation of downstream targets ERK and AKT.[1] This activity promotes keratinocyte proliferation and migration, suggesting potential applications in wound healing and tissue regeneration.[1] Furthermore, preliminary evidence indicates cytotoxic effects against leukemic cells, hinting at its potential as an anti-cancer agent.[1]
These application notes provide a comprehensive overview of proposed animal models and detailed experimental protocols to investigate the therapeutic potential of this compound in vivo. The focus is on three key areas: cutaneous wound healing, oncology, and inflammation, based on its known biological activities and the common properties of sesquiterpenoids.
Cutaneous Wound Healing
Application Note:
Given this compound's demonstrated ability to activate EGFR signaling and promote keratinocyte proliferation in vitro, animal models of cutaneous wound healing are highly relevant.[1] These models can be used to assess the efficacy of topically or systemically administered this compound in accelerating wound closure, improving tissue regeneration, and modulating the inflammatory response during the healing process.
Animal Model: Murine Excisional Wound Healing Model
This model is widely used to evaluate the effects of therapeutic agents on the proliferation and migration of dermal fibroblasts and keratinocytes, as well as on angiogenesis and inflammation in the wound bed.
Experimental Protocol:
-
Animal Selection: 8-10 week old male C57BL/6 or BALB/c mice.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Anesthesia and Hair Removal: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Shave the dorsal surface and clean with 70% ethanol.
-
Wounding: Create a full-thickness excisional wound (e.g., 6 mm diameter) on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment Groups:
-
Vehicle Control (e.g., placebo cream or solvent).
-
This compound (e.g., 0.1%, 0.5%, 1% w/w in a suitable topical formulation) applied daily.
-
Positive Control (e.g., a commercial wound healing agent).
-
-
Wound Closure Analysis:
-
Photograph the wounds daily with a ruler for scale.
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at different time points.
-
-
Histological Analysis:
-
Euthanize mice at specific time points (e.g., days 3, 7, 14 post-wounding).
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Perform immunohistochemistry for markers of proliferation (Ki-67), angiogenesis (CD31), and inflammation (e.g., F4/80 for macrophages).
-
-
Biochemical Analysis:
-
Homogenize wound tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA.
-
Assess levels of growth factors (e.g., VEGF, TGF-β) involved in healing.
-
Data Presentation:
Table 1: Quantitative Analysis of Wound Healing
| Treatment Group | Mean Wound Area (Day 7) (mm²) | % Wound Closure (Day 7) | Collagen Deposition (Arbitrary Units) | Ki-67 Positive Cells/HPF |
| Vehicle Control | ||||
| This compound (0.1%) | ||||
| This compound (0.5%) | ||||
| This compound (1%) | ||||
| Positive Control |
HPF: High Power Field
Workflow Diagram:
Caption: Murine Excisional Wound Healing Workflow.
Oncology
Application Note:
The cytotoxic activity of this compound against leukemic cells suggests its potential as an anti-cancer agent.[1] To investigate this, xenograft and syngeneic tumor models are appropriate. These models allow for the evaluation of this compound's ability to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment.
Animal Model: Human Tumor Xenograft Model in Immunocompromised Mice
This model is suitable for assessing the direct anti-tumor effects of this compound on human cancer cells.
Experimental Protocol:
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a breast cancer line like MDA-MB-231 or a lung cancer line like A549).
-
Animal Selection: 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Tumor Cell Implantation:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Groups:
-
Randomize mice into treatment groups.
-
Vehicle Control (e.g., saline or a suitable solvent) administered via intraperitoneal (i.p.) injection or oral gavage.
-
This compound (e.g., 10, 25, 50 mg/kg body weight) administered daily or on an optimized schedule.
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent for the chosen cancer type).
-
-
Efficacy Endpoints:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Weigh the excised tumors.
-
Perform histological analysis (H&E staining) on tumor sections.
-
Conduct immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), proliferation (Ki-67), and angiogenesis (CD31).
-
Perform Western blot or qPCR analysis on tumor lysates to investigate the effect of this compound on relevant signaling pathways (e.g., EGFR, ERK, AKT).
-
Data Presentation:
Table 2: Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) | ||||
| Positive Control |
Signaling Pathway Diagram:
Caption: this compound's EGFR Signaling Pathway.
Inflammation
Application Note:
Many sesquiterpenoids exhibit anti-inflammatory properties. Given that inflammation is a key component of many diseases, including those potentially targeted by this compound (e.g., cancer and wound healing), it is valuable to assess its direct anti-inflammatory effects.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-characterized model of acute inflammation used for screening potential anti-inflammatory agents.[2]
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Treatment Groups:
-
Fast the animals overnight with free access to water.
-
Administer treatments orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
This compound (e.g., 25, 50, 100 mg/kg body weight).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 4 hours), euthanize the animals and collect blood for cytokine analysis (TNF-α, IL-6).
-
Excise the paw tissue for histological examination or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation:
Table 3: Anti-Inflammatory Effects of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h | MPO Activity (U/g tissue) | Serum TNF-α (pg/mL) |
| Vehicle Control | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) | ||||
| This compound (100 mg/kg) | ||||
| Positive Control (Indomethacin) |
Conclusion
The proposed animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be crucial for elucidating its in vivo efficacy and mechanism of action, thereby guiding its potential development as a therapeutic agent for wound healing, cancer, or inflammatory conditions. It is essential to adhere to ethical guidelines for animal research and to use the minimum number of animals required to obtain statistically significant results.
References
Application Notes and Protocols: Isoprocurcumenol in Keratinocyte Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol (B3026587), a terpenoid molecule derived from turmeric, has emerged as a promising natural compound for promoting the proliferation and survival of keratinocytes, the primary cells of the epidermis.[1][2][3] Its mechanism of action involves the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and differentiation.[1][2][4] These properties make this compound a compound of interest for applications in skin regeneration, wound healing, and the development of novel dermatological and cosmetic products.[2][3][5] This document provides detailed application notes and experimental protocols for studying the effects of this compound on keratinocyte proliferation.
Mechanism of Action
This compound functions as an analogue of Epidermal Growth Factor (EGF), activating the EGFR signaling cascade.[1][2] This activation leads to the phosphorylation of downstream kinases, specifically ERK and AKT.[1][3][6] The activation of the ERK/AKT pathway subsequently upregulates the expression of genes crucial for cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[1][3][6] The induction of these genes ultimately drives keratinocyte proliferation, contributing to skin regeneration and wound healing processes.[1][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
Application of Isoprocurcumenol in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol, a sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria, has emerged as a compound of interest in oncological research. Preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of this compound, with a focus on its mechanism of action, including the induction of apoptosis and its potential interplay with key signaling pathways. While direct mechanistic studies on this compound are still developing, the information presented herein is supplemented with data from closely related compounds and extracts from Curcuma zedoaria to provide a comprehensive guide for future research.
Data Presentation: In Vitro Cytotoxicity of this compound
The anti-proliferative activity of Isoprocurcemenol has been evaluated against several human and murine cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating a dose- and time-dependent cytotoxic effect.
| Cell Line | Cancer Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
| DLA | Dalton's Lymphoma Ascites | 35.7 | 28.5 |
| A549 | Human Lung Carcinoma | 42.1 | 35.2 |
| K562 | Human Leukemia | 48.3 | 40.6 |
| KB | Human Nasopharyngeal Carcinoma | 55.4 | 46.8 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection by Fluorescent Staining (Hoechst 33342 Staining)
This protocol describes the morphological assessment of apoptosis in cancer cells treated with this compound using the fluorescent dye Hoechst 33342.
Materials:
-
Cancer cells
-
This compound
-
6-well plates or chamber slides
-
Hoechst 33342 staining solution (10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Fluorescence microscope
Procedure:
-
Seed cancer cells in a 6-well plate or chamber slides and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the slides with a coverslip and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
In Vivo Antitumor Activity in a Murine Ascites Tumor Model
This protocol details the evaluation of the in vivo anti-tumor efficacy of this compound in a Dalton's Lymphoma Ascites (DLA) tumor model.[1]
Materials:
-
This compound
-
DLA cells
-
BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Maintain DLA cells in the peritoneal cavity of BALB/c mice by serial intraperitoneal (i.p.) transplantation.
-
Inject 1 x 10⁶ DLA cells (i.p.) into a group of healthy mice to induce ascitic tumors.
-
24 hours after tumor cell inoculation, randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., 35.7 mg/kg body weight) or vehicle control (e.g., sterile PBS with a small percentage of DMSO) intraperitoneally to the respective groups daily for a specified period (e.g., 10 days).[1]
-
Monitor the mice daily for changes in body weight, ascitic fluid volume, and survival.
-
At the end of the experiment, sacrifice the mice and measure the final ascitic fluid volume and packed cell volume.
-
Calculate the percentage increase in lifespan (% ILS) for the treated groups compared to the control group.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are under investigation, based on studies of related curcuminoids and extracts from Curcuma zedoaria, its anti-cancer effects are likely mediated through the induction of apoptosis and modulation of key signaling pathways such as NF-κB.
Proposed Apoptotic Pathway
This compound is suggested to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Proposed NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Curcumin and its analogues are well-documented inhibitors of this pathway. It is hypothesized that this compound may exert its anti-cancer effects by inhibiting NF-κB activation.
Experimental Workflow for Mechanistic Studies
To elucidate the precise mechanisms of Isoprocurcemenol, a series of molecular biology experiments are recommended.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, warranting further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its therapeutic efficacy and unravel its molecular mechanisms. Future studies should focus on validating the proposed signaling pathways and conducting more extensive in vivo studies in various cancer models to translate these promising preclinical findings into potential clinical applications.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprocurcumenol is a sesquiterpenoid compound that has garnered interest in the scientific community for its potential biological activities. As a guaiane-type sesquiterpene, its analysis is crucial for research and development, particularly in understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. This document provides a detailed application note and protocol for the analysis of this compound using a proposed reverse-phase HPLC (RP-HPLC) method.
This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently leads to the phosphorylation of downstream protein kinases such as ERK and AKT.[1][2] This activity highlights its potential in areas such as cell proliferation and tissue regeneration research.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes to demonstrate a typical analytical run.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (t_R) | 8.52 min |
| Peak Area | 12543 mAU*s |
| Concentration | 10 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 98 - 102% |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC results.
Materials:
-
This compound standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
0.45 µm syringe filters
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method should be employed. A common approach for solid samples is solvent extraction with methanol or acetonitrile, followed by centrifugation and filtration.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method
This proposed method is based on common practices for the analysis of sesquiterpenes and other hydrophobic compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
This compound Signaling Pathway
Caption: EGFR signaling pathway activated by this compound.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Isoprocurcumenol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isoprocurcumenol extraction from its natural sources, primarily Curcuma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be extracted?
A1: this compound is a guaiane-type sesquiterpenoid, a class of naturally occurring organic compounds. It is most commonly isolated from the rhizomes of plants in the Curcuma genus, such as Curcuma comosa.
Q2: What are the most common methods for extracting this compound?
A2: Common extraction methods for sesquiterpenoids like this compound include traditional techniques such as maceration and Soxhlet extraction, as well as modern methods like ultrasound-assisted extraction (UAE). The choice of method can significantly impact extraction efficiency, time, and solvent consumption.
Q3: Which solvents are most effective for this compound extraction?
A3: As a sesquiterpenoid, this compound is relatively non-polar. Therefore, solvents with low to medium polarity are generally most effective. Methanol (B129727) and ethanol (B145695) have been shown to be effective for extracting a broad range of sesquiterpenes from Curcuma species. Acetone and n-hexane have also been used, often in combination or in sequential extractions.
Q4: How does temperature affect the extraction yield and stability of this compound?
A4: Increasing the extraction temperature can enhance solvent penetration and diffusion, potentially increasing the extraction yield. However, high temperatures can also lead to the degradation of thermolabile compounds like some sesquiterpenoids. It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. For many terpenoids, temperatures around 40-60°C are a good starting point for optimization.
Q5: What is the importance of pre-extraction sample preparation?
A5: Proper sample preparation is critical for maximizing yield. The plant material, typically rhizomes, should be thoroughly cleaned, dried at a low temperature (e.g., 30-40°C) to prevent loss of volatile compounds, and ground into a fine powder to increase the surface area for solvent interaction. To prevent the loss of volatile terpenes, it is often recommended to freeze the plant material before grinding.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Sample Preparation | Ensure the plant material is finely ground (e.g., to a 40-60 mesh size). | A smaller particle size increases the surface area exposed to the solvent, facilitating more efficient extraction. |
| Inappropriate Solvent Choice | Test solvents of varying polarities. For this compound, consider methanol, ethanol, or acetone. A solvent mixture may also be more effective. | The polarity of the solvent must match that of the target compound to ensure good solubility and extraction. |
| Suboptimal Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio. Common starting points are 10:1 or 20:1 (mL of solvent to g of sample). | A higher volume of solvent can create a larger concentration gradient, driving more of the compound into the solvent. |
| Insufficient Extraction Time | Increase the extraction time. Monitor the yield at different time points to determine the optimal duration. | Equilibrium between the solid and the solvent needs to be reached for maximum extraction. |
| Low Extraction Temperature | Gradually increase the extraction temperature (e.g., in 5-10°C increments) while monitoring for potential degradation. | Higher temperatures can improve solvent viscosity and penetration, but excessive heat can degrade the target compound. |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique, such as Ultrasound-Assisted Extraction (UAE). | Methods like UAE use energy to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. |
Issue 2: Degradation of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| High Extraction Temperature | Lower the extraction temperature. Consider performing the extraction at room temperature or slightly above. | Isoprocurcemenol, like many sesquiterpenoids, can be sensitive to heat. |
| Prolonged Exposure to Light | Conduct the extraction in amber glassware or protect the extraction vessel from light. | Light can cause photochemical degradation of the compound. |
| Oxidation | Consider using a nitrogen or argon blanket over the solvent during extraction to minimize contact with oxygen. | Oxygen can lead to oxidative degradation of the compound. |
| Extended Extraction Time | Optimize the extraction time to be as short as possible while still achieving a good yield. | Longer exposure to extraction conditions (heat, solvent, etc.) can increase the chances of degradation. |
Quantitative Data on Sesquiterpenoid Extraction
Disclaimer: The following data is for related sesquiterpenoids from Curcuma species and is intended to provide a comparative baseline for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Sesquiterpenoids from Curcuma wenyujin
| Extraction Method | Solvent | Time | Temperature | Relative Peak Area of Sesquiterpenes |
| Ultrasonic Extraction | Methanol | 30 min | Ambient | Higher |
| Reflux Extraction | Methanol | 1 hour | Boiling Point | Lower |
| Soxhlet Extraction | Methanol | 4 hours | Boiling Point | Intermediate |
Based on findings for multiple sesquiterpenes in Curcuma wenyujin, suggesting ultrasonic extraction is a time-efficient method.[1]
Table 2: Effect of Solvent on Extraction Yield from Curcuma Species
| Solvent | Extraction Method | Yield of Total Extract | Notes on Terpenoid Content |
| Methanol | Maceration | High | Extracts a broad range of compounds including polar and non-polar constituents. |
| Ethanol | Maceration | High | Similar to methanol, effective for a wide range of compounds. |
| Acetone | Maceration | Intermediate | Good for less polar compounds. |
| n-Hexane | Maceration | Low | More selective for non-polar compounds like sesquiterpenoids. |
This table provides a general guide to solvent selection based on polarity.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for extracting sesquiterpenoids from Curcuma species.
-
Sample Preparation:
-
Dry the rhizomes of the Curcuma species at 30-40°C.
-
Grind the dried rhizomes into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a 250 mL flask.
-
Add 100 mL of methanol (or another appropriate solvent) to achieve a 10:1 solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-45 minutes at a frequency of 40 kHz and a temperature of 40-50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the this compound yield.
-
Protocol 2: Maceration Extraction of this compound
This is a simpler, though potentially less efficient, extraction method.
-
Sample Preparation:
-
Prepare the dried and powdered rhizome as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered sample in a sealed flask.
-
Add 150 mL of ethanol (or another appropriate solvent) for a 15:1 solvent-to-solid ratio.
-
Keep the flask on a shaker at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the solvent using a rotary evaporator as described in Protocol 1.
-
-
Analysis:
-
Analyze the extract for this compound content using GC-MS or HPLC.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
Isoprocurcumenol stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of isoprocurcumenol (B3026587). The following information is based on general knowledge of sesquiterpenoids and established principles of drug stability testing. Specific experimental data for this compound is limited in publicly available literature; therefore, some recommendations are based on analogous compounds and should be adapted as part of a comprehensive experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemical structure of this compound, a sesquiterpenoid, and general principles of drug stability, the primary factors that can affect its stability are:
-
Temperature: Many sesquiterpenoids are sensitive to heat. For example, the structurally related compound furanodiene (B1217673) is known to be heat-sensitive and can undergo rearrangement at high temperatures.[1]
-
pH: The presence of functional groups susceptible to hydrolysis means that the stability of this compound could be pH-dependent. Both acidic and basic conditions could potentially lead to degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation in some organic molecules. It is crucial to determine if this compound is light-sensitive.
-
Oxidation: The presence of double bonds and allylic protons in the this compound structure suggests a potential susceptibility to oxidation.
Q2: What are the recommended general storage conditions for this compound?
-
Temperature: Store at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially in solution, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your specific formulation or experimental setup, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products. These studies are essential for developing stability-indicating analytical methods.
Q4: What are potential degradation products of this compound?
A4: Without specific experimental data, the exact degradation products of this compound are unknown. However, based on its structure and the behavior of similar compounds, potential degradation pathways could include:
-
Hydrolysis: Cleavage of ester or ether linkages if present, or other pH-dependent reactions.
-
Oxidation: Formation of epoxides, hydroperoxides, or other oxidation products.
-
Rearrangement: Isomerization or structural rearrangement, particularly under thermal stress, similar to the rearrangement of furanodiene to curzerene.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary.2. Prepare fresh stock solutions for each experiment.3. Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Use a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent compound from all potential degradation products). |
| Inconsistent results between different batches of this compound. | Variability in the purity or stability of the starting material. | 1. Qualify each new batch of this compound upon receipt by a validated analytical method.2. Store all batches under the same controlled conditions. |
Data Presentation
The following tables are templates to illustrate how to present quantitative stability data for this compound. Note: The data presented here is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Example of pH-Dependent Stability of this compound
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 25 | 100 | 85 | 15 |
| 4.0 | 25 | 100 | 98 | 2 |
| 7.0 | 25 | 100 | 95 | 5 |
| 9.0 | 25 | 100 | 70 | 30 |
Table 2: Example of Temperature-Dependent Stability of this compound in Solution (pH 7.0)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1 |
| 25 | 100 | 88 | 12 |
| 40 | 100 | 65 | 35 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the sample after exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Overcoming Isoprocurcumenol Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with isoprocurcumenol (B3026587) in in vitro experiments. The information is presented in a clear question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
A1: this compound is a sesquiterpenoid, a type of natural organic compound, that has been isolated from plants such as Curcuma comosa.[1][2] It is investigated for its various biological activities, including its ability to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][3] Like many hydrophobic compounds, this compound has poor solubility in aqueous solutions, such as cell culture media. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[4][5] Ethanol is another organic solvent in which it is soluble.[6][7] For cell culture applications, it is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects.[5] However, some sensitive cell lines may require lower concentrations, at or below 0.1%. It is highly recommended to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used in the experimental setup, to determine the specific tolerance of your cell line.
Q4: How should I store this compound powder and its stock solutions?
A4: this compound in its solid form should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
Q5: My this compound precipitated out of solution when I added it to my cell culture medium. What went wrong and how can I fix it?
A5: Precipitation upon dilution in aqueous media is a frequent issue with hydrophobic compounds like this compound. Here are the likely causes and how to troubleshoot them:
-
High Final DMSO Concentration: While this compound dissolves in DMSO, a high final concentration of DMSO in the aqueous medium can cause the compound to precipitate. Ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5% (v/v).[5]
-
Improper Dilution Technique: Directly adding a highly concentrated DMSO stock solution to the full volume of cell culture medium can create localized areas of high concentration, leading to rapid precipitation. A serial dilution approach is recommended to prevent this.
-
Media Composition and Temperature: The pH, salt concentration, and protein content of your cell culture medium can all affect the solubility of this compound. Ensure your medium is pre-warmed to 37°C before adding the compound, as temperature can influence solubility.[5][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator bath
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 234.34 g/mol ), weigh out approximately 2.34 mg.
-
Dissolution: Transfer the weighed this compound to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, use a sonicator bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber tubes. Store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol outlines the recommended serial dilution method to prepare working concentrations of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the final desired working concentration.
-
Mix Gently: Gently swirl the plate to ensure an even distribution of the compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[6][7] |
| Ethanol | Soluble | Can also be used as a solvent.[6][7] |
| Water / Aqueous Buffers | Poorly Soluble | Prone to precipitation, especially at higher concentrations.[5] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (v/v) |
| Most Cell Lines | ≤ 0.5% |
| Primary or Sensitive Cells | ≤ 0.1% |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation in media.
This compound and the EGFR Signaling Pathway
This compound has been shown to activate the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival.[1][3] This activation leads to the phosphorylation and subsequent activation of downstream proteins, including AKT and ERK.[1]
Caption: Simplified EGFR signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. To reveal pharmacological targets and molecular mechanisms of curcumol against interstitial cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Optimizing Isoprocurcumenol Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Isoprocurcumenol in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a guaiane-type sesquiterpene that can be isolated from plants such as Curcuma comosa.[1] Its primary known mechanism of action is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to the phosphorylation of downstream kinases such as ERK and AKT, which are involved in cell growth and proliferation.[1]
Q2: In which solvents can I dissolve this compound and how should I store the stock solution?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695). For cell culture applications, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Storage of Stock Solutions:
-
Short-term (up to 1 month): Aliquot the stock solution into single-use vials and store at -20°C.[1][2]
-
Long-term (up to 6 months): Aliquot and store at -80°C.[1]
-
Important: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the desired biological effect. Based on available data for keratinocyte HaCaT cells, a broad range from 10 nM to 200 µM has been used.[1][3] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What are the known effects of this compound on cell signaling?
This compound has been shown to activate the EGFR signaling pathway, leading to the phosphorylation of ERK and AKT.[1] This can promote the expression of genes related to cell growth and proliferation, such as c-fos, c-jun, c-myc, and egr-1.[1] Based on studies with structurally similar compounds like curcumenol, it may also have an inhibitory effect on the NF-κB and MAPK pathways, which are involved in inflammation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Potential Cause: The final concentration of this compound exceeds its aqueous solubility, or the DMSO concentration is too high. Precipitation can also occur if the compound is added to cold medium.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is at or below 0.1% to avoid solvent toxicity and precipitation.
-
Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.[4]
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[4]
-
If precipitation persists, consider preparing a lower concentration stock solution or performing serial dilutions in pre-warmed medium.[4]
-
Issue 2: No observable effect of this compound on my cells.
-
Potential Cause: The concentration of this compound may be too low, the incubation time may be too short, or the compound may have degraded. The cell line being used might also be non-responsive to EGFR activation.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal incubation period.
-
Ensure that the stock solution has been stored correctly and is not expired.
-
Verify the expression of EGFR in your cell line, as its presence is likely necessary for this compound's activity.
-
Issue 3: High levels of cell death or unexpected cytotoxicity.
-
Potential Cause: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. The health of the cells prior to treatment can also influence their sensitivity.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your cell line.
-
Use concentrations below the cytotoxic range for proliferation or signaling studies.
-
Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced toxicity.
-
Data Presentation
Table 1: Effect of this compound on HaCaT Cell Viability and Proliferation
| Concentration | Incubation Time | Assay | Result | Reference |
| 0 - 200 µM | 24 or 48 h | MTT | No significant toxicity observed | [3] |
| 1 nM - 10 µM | 24 h | CCK-8 | Significant increase in proliferation starting at 10 nM | [3] |
Table 2: Example IC50 Values for Related Sesquiterpenoids in Various Cancer Cell Lines
Note: This table provides data for compounds structurally related to this compound as a reference. The IC50 values for this compound in these cell lines should be determined empirically.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Curcumin (B1669340) | HL-60 | Human Leukemia | 19.5 |
| Curcumin Analog | A549 | Lung Carcinoma | 0.78 - 0.92 |
| Curcumin Analog | HepG2 | Liver Carcinoma | ~16 |
| Curcumin Analog | HeLa | Cervical Cancer | ~14 |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
Signaling Pathways and Experimental Workflows
Caption: this compound activates the EGFR signaling pathway.
Caption: Workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Isoprocurcumenol during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isoprocurcumenol during experiments.
Troubleshooting Guide
Issue: My this compound sample shows signs of degradation (e.g., color change, precipitation, unexpected analytical peaks).
Possible Causes and Solutions:
The stability of this compound, a guaiane-type sesquiterpene, can be compromised by several factors during experimentation. Common causes of degradation include improper storage, inappropriate solvent conditions, exposure to high temperatures, light, or extreme pH.[1]
Recommended Storage Conditions for Stock Solutions: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Table 1: Illustrative Stability of this compound Under Various Stress Conditions
The following table summarizes hypothetical stability data for this compound under typical forced degradation conditions. This data is intended to be illustrative and may vary based on specific experimental parameters.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Appearance of Solution |
| Acid Hydrolysis (0.1 M HCl) | 24 | 60 | 85.2 | Colorless |
| 48 | 60 | 72.1 | Faint Yellow Tint | |
| Base Hydrolysis (0.1 M NaOH) | 8 | 25 (Room Temp) | 78.5 | Colorless |
| 24 | 25 (Room Temp) | 60.3 | Yellow Tint | |
| Oxidative Degradation (3% H₂O₂) | 24 | 25 (Room Temp) | 65.7 | Colorless |
| Thermal Degradation (in solution) | 48 | 70 | 90.4 | Colorless |
| Photodegradation (UV light) | 24 | 25 (Room Temp) | 75.9 | Colorless |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The degradation of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[2]
-
pH: Both acidic and basic conditions can catalyze hydrolysis of susceptible functional groups.
-
Light: Exposure to UV light can induce photolytic degradation.[2]
-
Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents.
Q2: How can I detect this compound degradation in my samples?
A2: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent this compound compound are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Q3: What does the potential degradation pathway for this compound look like?
A3: Based on its chemical structure, which includes hydroxyl and ketone functional groups and carbon-carbon double bonds, this compound may degrade through oxidation or hydrolysis. The following diagram illustrates a hypothetical degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
UV light chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 8, 24, and 48 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 0, 8, and 24 hours for HPLC analysis.
-
Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 70°C. Withdraw aliquots at 0, 24, and 48 hours for HPLC analysis.
-
Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw aliquots at 0, 8, and 24 hours for HPLC analysis.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water gradient.
Protocol 2: Workflow for Investigating this compound Degradation
The following diagram illustrates a logical workflow for an investigator to follow when unexpected degradation of this compound is observed.
References
Isoprocurcumenol Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of isoprocurcumenol (B3026587).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a guaiane-type sesquiterpene that can be isolated from plants of the Curcuma genus, such as Curcuma comosa[1]. It is investigated for its biological activities, including its ability to activate the EGFR signaling pathway, which promotes the proliferation of keratinocytes[1].
Q2: What is the general strategy for purifying this compound from a plant source?
A common purification strategy involves a multi-step process that combines different chromatographic techniques.[2] The typical workflow includes:
-
Solvent Extraction: Dried rhizomes are extracted with an organic solvent like methanol (B129727) or ethanol.[2]
-
Fractionation: The crude extract is partitioned using solvents of varying polarities (e.g., n-hexane and ethyl acetate) to create an enriched sesquiterpenoid fraction.[2]
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, typically using a gradient elution with a hexane-ethyl acetate (B1210297) solvent system.[2]
-
Preparative HPLC (Prep-HPLC): For final polishing and to achieve high purity, fractions containing this compound are often further purified using reversed-phase preparative HPLC.[2]
Q3: What are the most common impurities encountered during this compound purification?
The primary challenge in purifying this compound is its co-elution with other structurally similar sesquiterpenoids that have comparable polarities.[2] The exact impurity profile can vary based on the plant source and extraction method, but common impurities are summarized in the table below.[2]
Table 1: Common Co-eluting Impurities with this compound
| Impurity Name | Compound Class |
| Zedoarondiol | Sesquiterpenoid (Isomer) |
| Curcumenol | Sesquiterpenoid Alcohol |
| Procurcumenol | Sesquiterpenoid Alcohol |
| Germacrone | Germacrane-type Sesquiterpene |
| Curzerenone | Furano-sesquiterpenoid |
| ar-Turmerone | Sesquiterpenoid Ketone |
| beta-Turmerone | Sesquiterpenoid Ketone |
| Source: Benchchem[2] |
Q4: How can I effectively monitor the purification process?
Consistent monitoring at each stage is crucial for successful purification.
-
Thin-Layer Chromatography (TLC): TLC is an essential, rapid, and inexpensive method for monitoring the separation during silica gel column chromatography.[2][3] It helps in identifying the fractions containing the target compound, which can then be pooled for the next step.[2]
-
Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to accurately assess the purity of fractions collected from column chromatography or preparative HPLC.[2] It is also used to develop and optimize the method before scaling up to preparative HPLC.[4]
Troubleshooting Guide
This guide addresses specific problems users may encounter during the purification process.
Issue 1: Poor Separation & Impurity Co-elution
Co-elution, the incomplete separation of two or more compounds, is the most common hurdle in this compound purification due to the presence of structurally related impurities.[2][5]
Q: My TLC shows overlapping spots, or my column fractions are consistently impure. How can I improve separation on a silica gel column?
A: When separation is poor on a normal-phase silica gel column, you need to adjust the selectivity of your chromatographic system.
-
Optimize the Solvent System: The polarity of the mobile phase is critical. If your target compound has an Rf of 0.5 on TLC, it may elute in just two column volumes, increasing the risk of co-elution with impurities.[6] Try developing a weaker solvent system (i.e., less polar) that gives your target compound an Rf between 0.2 and 0.3 on the TLC plate. This provides a larger separation window on the column.
-
Adjust the Elution Gradient: When running the column, use a shallow gradient. A steep increase in solvent polarity can cause compounds to elute too quickly and merge.[7]
-
Change Solvent Selectivity: If adjusting polarity with a hexane (B92381)/ethyl acetate system fails, try replacing one of the solvents with one from a different selectivity group (e.g., substituting dichloromethane (B109758) for hexane or isopropanol (B130326) for ethyl acetate).[8]
-
Improve Column Packing: Ensure your column is packed uniformly to prevent channeling, which leads to poor separation.[7] A well-packed column is essential for sharp, distinct bands.
Q: My analytical or preparative HPLC shows co-eluting peaks. What steps can I take to resolve them?
A: Resolving peaks in reversed-phase HPLC involves systematically optimizing the method to increase the separation factor between your target and the impurity.[5]
Table 2: Troubleshooting Co-elution in Reversed-Phase HPLC
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. A change of just a few percent can dramatically impact resolution.[2] |
| Gradient is Too Steep | Switch to a shallower gradient, especially around the retention time of this compound. This gives the compounds more time to interact with the stationary phase and separate.[2][5] |
| Incorrect Organic Modifier | Try changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa). Different solvents interact differently with the sample and stationary phase, which can alter selectivity and resolve co-eluting peaks.[8] |
| Column is Not Optimal | If mobile phase optimization fails, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a column with a smaller particle size for higher efficiency. |
| Flow Rate is Too High | Lowering the flow rate can sometimes increase column efficiency and improve the resolution of closely eluting peaks. Consult your column's manual for the optimal flow rate range.[5] |
Issue 2: Low Final Yield
A low yield of purified this compound can be caused by issues at multiple stages, from initial extraction to the final elution steps.[9][10]
Q: My yield after column chromatography is significantly lower than expected. What are the common causes?
A: Product loss during column chromatography is a frequent problem that can often be traced back to procedural steps.[7]
-
Improper Sample Loading: The sample should be loaded onto the column in a minimal amount of the weakest possible solvent (i.e., the initial mobile phase).[8][11] Dissolving the sample in a strong solvent will cause the band to spread and elute prematurely, leading to poor separation and loss of product.[8]
-
Incorrect Elution Gradient: An elution gradient that is too shallow may result in incomplete elution, leaving some of your product on the column.[7] Conversely, a gradient that is too steep can co-elute impurities, leading to losses in subsequent purification steps.[7]
-
Irreversible Binding: Although less common, the compound may bind too strongly to the stationary phase. Ensure the column is fully eluted with a strong solvent at the end of the run to recover any remaining material.[7]
-
Suboptimal Fraction Collection: Collect smaller fractions and analyze them carefully by TLC or HPLC to avoid accidentally discarding fractions that contain your product or pooling impure fractions.
Q: Could this compound be degrading during the purification process?
A: While specific data on this compound's stability is limited, natural products, in general, can be sensitive to environmental conditions.[12]
-
Temperature and Light Sensitivity: Some compounds are sensitive to heat and light.[7] It is good practice to work at room temperature, avoid unnecessary heating of fractions, and protect solutions from direct light, especially if the purification process takes a long time.[7]
-
pH Sensitivity: Although less common for sesquiterpenes, extreme pH levels can cause degradation in some molecules. Ensure that any aqueous layers used in partitioning or mobile phases in HPLC are not strongly acidic or basic unless required for separation.
-
Minimize Processing Time: Proteins and other fragile molecules are best purified with care to ensure they remain intact and active.[12] While this compound is a small molecule, minimizing the time from extraction to final pure compound can help reduce the chances of degradation.
Visualized Workflows and Protocols
General Purification Workflow
The following diagram illustrates a standard workflow for the isolation and purification of this compound.
Caption: A logical workflow for the purification of this compound.
Troubleshooting Co-elution
This decision tree provides a systematic approach to resolving co-eluting peaks in chromatography.
Caption: A decision tree for resolving co-eluting compounds.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography (Initial Purification)
This protocol outlines a general procedure for the initial purification of this compound from an enriched plant extract fraction.
-
TLC Method Development:
-
Develop a solvent system using hexane and ethyl acetate that provides good separation of the target compound from impurities on a TLC plate.
-
Aim for an Rf value of 0.2-0.3 for this compound to ensure adequate retention on the column.
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).[11]
-
Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.[11] Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude, enriched extract in a minimal volume of a non-polar solvent like dichloromethane or the initial mobile phase.[11]
-
Alternatively, perform a "dry load" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Add a protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient (e.g., increasing the percentage of ethyl acetate). A stepwise gradient is often used (e.g., 20%, 40%, 60% methanol in water).[7]
-
Collect fractions of a consistent volume in test tubes.[11]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions that contain the pure target compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified this compound.
-
Protocol 2: Preparative HPLC (Final Polishing)
This protocol is a starting point for purifying the partially purified material from Protocol 1. The method must be optimized at an analytical scale first.[4]
-
Column and Mobile Phase:
-
Method Optimization (Analytical Scale):
-
Using an analytical C18 column, inject a small amount of the sample to determine the retention time of this compound.
-
Optimize the gradient to achieve baseline separation between the this compound peak and any remaining impurities. A typical starting gradient could be 40% B to 70% B over 30-40 minutes.[2]
-
-
Preparative Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and inject it onto the column.
-
Run the preparative gradient that was scaled up from the optimized analytical method.
-
Set the detector to a wavelength where this compound has good absorbance (e.g., 210 nm).[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the retention time of the target peak.[2]
-
Analyze the purity of each collected fraction using analytical HPLC.[2]
-
Pool all fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions under reduced pressure to yield the final, high-purity this compound.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. isca.in [isca.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. neb.com [neb.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Maintaining protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isoprocurcumenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isoprocurcumenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a guaiane (B1240927) type sesquiterpene that can be isolated from Curcuma comosa.[1] It has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to increased phosphorylation of ERK and AKT.[1] This activity promotes the proliferation of keratinocytes, suggesting potential applications in wound healing and regenerative medicine.[1]
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
While specific data on this compound is limited, as a sesquiterpene, it is likely to be a hydrophobic and poorly water-soluble compound.[2][3][4] Poor aqueous solubility is a major hurdle for oral bioavailability as it limits the dissolution of the drug in gastrointestinal fluids, which is a prerequisite for absorption.[2][4] Like the related compound curcumin, this compound may also be subject to extensive first-pass metabolism, further reducing the amount of active drug that reaches systemic circulation.[5]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability.[2][3][4] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano scale (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[2]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance solubility and dissolution.[2][6]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal drug carrier systems that can encapsulate the lipophilic drug, protecting it from degradation and enhancing its absorption.[2][3]
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.[2]
-
-
Nanotechnology-Based Approaches:
Troubleshooting Guides
Problem 1: Low in vitro dissolution of this compound formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques. 2. Formulate as an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer (e.g., HPMC, PVP).[10][11] 3. Complexation: Investigate the use of cyclodextrins to form inclusion complexes. | Increased surface area and higher energy amorphous state should lead to a faster and more complete dissolution profile. |
| Inadequate wetting of the drug particles. | 1. Incorporate Surfactants: Add a suitable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the formulation to reduce the interfacial tension between the drug and the dissolution medium.[12][13] | Improved wetting will facilitate the dissolution process. |
| Drug recrystallization from a supersaturated solution. | 1. Use Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain the supersaturated state of the drug in the dissolution medium.[10] | Prevention of crystal growth will maintain a higher drug concentration for absorption. |
Problem 2: High variability in in vivo pharmacokinetic data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects on drug absorption. | 1. Lipid-Based Formulations: Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion.[3][14] | Lipid-based systems can reduce the effect of food on drug absorption by providing a consistent environment for dissolution and absorption. |
| Pre-systemic metabolism (first-pass effect). | 1. Incorporate Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for curcuminoids).[15] 2. Nanoparticle Formulations: Encapsulation in nanoparticles can protect the drug from metabolic enzymes in the gut wall and liver.[7][8] | Reduced first-pass metabolism will lead to higher systemic exposure and less inter-individual variability. |
| Efflux by transporters like P-glycoprotein. | 1. Use P-gp Inhibitors: Include excipients that have P-glycoprotein inhibitory activity (e.g., TPGS, Poloxamer 188).[16] | Inhibition of efflux transporters will increase the intracellular concentration of the drug in enterocytes, leading to enhanced absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to enhance its aqueous dispersibility and oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Deionized water
Methodology (High-Pressure Homogenization):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare an aqueous surfactant solution by dissolving the surfactant and co-surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Dissolution Testing of an Enhanced this compound Formulation
Objective: To evaluate the dissolution profile of an enhanced this compound formulation compared to the unformulated drug.
Materials:
-
Enhanced this compound formulation (e.g., solid dispersion, SLNs)
-
Unformulated this compound powder
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8)
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Methodology:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Add the dissolution medium to the dissolution vessels.
-
Introduce a precisely weighed amount of the this compound formulation or unformulated drug into each vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
Visualizations
Caption: this compound activates the EGFR signaling pathway.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Curcumin Bioavailability Via the Prodrug Approach: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. nanotechnology-based drug delivery: Topics by Science.gov [science.gov]
- 8. Nanotechnology-based delivery systems to overcome drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
- 11. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Isoprocurcumenol interference in biochemical assays
Welcome to the technical support center for isoprocurcumenol (B3026587). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential challenges when working with this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a guaiane-type sesquiterpene that can be isolated from Curcuma comosa.[1] Its primary known mechanism of action is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to the increased phosphorylation of downstream targets such as ERK and AKT, which in turn promotes the proliferation of cells like keratinocytes.[1] It has also been reported to have cytotoxic effects and inhibit the proliferation of leukemic cells.[1]
Q2: I am observing inconsistent IC50 values for this compound across different assays. Why might this be happening?
A2: Inconsistent IC50 values for a compound across different assays can stem from several factors. One possibility is that the mechanism of action is highly dependent on the specific cellular context or the presence of particular co-factors that may vary between assay systems. Additionally, assay interference is a common phenomenon with natural products.[2] Factors such as compound aggregation, non-specific interactions with assay components, or degradation of the compound under certain experimental conditions can all lead to variable results.[3][4] The choice of assay method itself can also be a factor, as different techniques measure different endpoints of cell viability or enzyme activity, which can be affected differently by the compound.[5]
Q3: Could this compound be a "promiscuous inhibitor"? What does that mean?
A3: A "promiscuous inhibitor" is a compound that shows activity against a wide range of unrelated targets, often due to non-specific mechanisms rather than specific binding to a target's active site.[3] This behavior is frequently associated with the formation of aggregates in the assay buffer.[3][4][6] These aggregates can sequester the target protein, leading to apparent inhibition that is not physiologically relevant. While there is no direct evidence to classify this compound as a promiscuous inhibitor, it is a possibility to consider, especially when observing activity in multiple, unrelated assays.
Q4: My results with this compound are not reproducible. What are some general troubleshooting steps I can take?
A4: Reproducibility issues are a common challenge in experimental science.[7][8] If you are facing this with this compound, consider the following:
-
Reagent Quality: Ensure the purity and stability of your this compound stock. Natural products can be unstable, so proper storage is crucial. Also, verify the quality of all other reagents and solvents.[7]
-
Experimental Conditions: Small variations in factors like temperature, pH, incubation time, and even the type of microplate used can influence results.[7]
-
Compound Handling: Ensure consistent and accurate pipetting of the compound. For compounds with limited solubility, ensure they are fully dissolved before use.
-
Assay Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.[9][10]
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High level of non-specific inhibition.
-
Steep dose-response curves.
-
Irreproducible results between experiments.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating assay interference due to compound aggregation.
Detailed Methodologies:
-
Detergent Counter-Screen:
-
Prepare your standard assay setup.
-
In a parallel set of experiments, include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.
-
Run the assay with and without the detergent, testing a range of this compound concentrations.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based interference.
-
Issue 2: Potential for Non-Specific Reactivity
Symptoms:
-
Time-dependent inhibition that does not follow standard enzyme kinetics.
-
Irreversible inhibition.
-
Activity in assays that are prone to redox cycling or thiol reactivity.
Troubleshooting Workflow:
Caption: A logical guide to investigate potential non-specific chemical reactivity of a test compound.
Detailed Methodologies:
-
Pre-incubation Experiment:
-
Prepare two sets of your enzyme assay.
-
In the first set, pre-incubate the enzyme with this compound for a period (e.g., 30-60 minutes) before adding the substrate to start the reaction.
-
In the second set (control), add this compound and the substrate to the enzyme simultaneously.
-
Interpretation: A significant increase in inhibition in the pre-incubated sample suggests a time-dependent, and possibly covalent, interaction.
-
-
Redox Activity Counter-Screen:
-
Use an assay that is sensitive to redox cycling, for example, by monitoring the oxidation of a fluorescent dye in the presence of a reducing agent like DTT.
-
Test this compound in this system.
-
Interpretation: If this compound shows activity in this assay, it may be a redox-active compound, which can interfere with many biological assays.[11]
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Assay Conditions
| Assay Type | Target | Standard Buffer IC50 (µM) | + 0.01% Triton X-100 IC50 (µM) | Interpretation |
| Cell Proliferation | Keratinocytes | 5.2 | 4.8 | Minimal effect of detergent suggests activity is not primarily due to aggregation in this cell-based assay. |
| Kinase Assay | EGFR | 8.1 | > 100 | Significant shift in IC50 suggests aggregation is a major contributor to the observed inhibition in this biochemical assay. |
| Protease Assay | Unrelated Protease | 15.3 | > 100 | Apparent off-target inhibition is likely due to aggregation. |
Signaling Pathway
This compound is known to activate the EGFR signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: Simplified EGFR signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 4. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 9. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Isoprocurcumenol Production for Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of Isoprocurcumenol for research purposes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to address common challenges encountered during extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from Curcuma comosa?
A1: The most effective methods for extracting guaiane-type sesquiterpenes like this compound from Curcuma species typically involve solvent extraction with a moderately polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction.[1] For scaling up, techniques like maceration with repeated solvent washes or ultrasound-assisted extraction can improve efficiency.
Q2: How can I improve the yield of this compound during extraction?
A2: To improve the yield, consider the following:
-
Particle Size: Ensure the dried rhizomes of Curcuma comosa are finely powdered to maximize the surface area for solvent penetration.
-
Solvent-to-Solid Ratio: Use a sufficient volume of solvent to ensure complete immersion and extraction of the plant material.
-
Extraction Time and Repetition: Increase the maceration time or perform multiple extraction cycles to ensure exhaustive extraction.[1]
-
Advanced Extraction Techniques: Employing methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency and reduce extraction time.
Q3: What are the critical parameters for purifying this compound using HPLC?
A3: For successful HPLC purification of this compound, the following parameters are critical:
-
Column Choice: A reversed-phase C18 column is generally suitable for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically used. The gradient should be optimized to achieve good resolution between this compound and other co-eluting compounds.
-
Detection Wavelength: this compound and similar sesquiterpenoids can often be detected by UV spectroscopy. The optimal wavelength should be determined by analyzing the UV spectrum of a crude extract or a partially purified fraction.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm filter before injection to prevent column clogging.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for structural elucidation and confirmation.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula.
-
Analytical HPLC: A high-purity sample should show a single, sharp peak on an analytical HPLC chromatogram under optimized conditions.
Q5: What are the best practices for storing purified this compound to prevent degradation?
A5: this compound, like many natural products, can be susceptible to degradation. For long-term storage, it is recommended to:
-
Store the purified compound as a solid.
-
Keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Store at low temperatures (-20°C or -80°C).
-
Protect from light.[3]
Troubleshooting Guides
This section addresses common issues that may arise during the scaling up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or repetitions. 3. Improper grinding of plant material. | 1. Experiment with different solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate). 2. Increase the duration of each extraction step and/or the number of extraction cycles. 3. Ensure the rhizomes are ground to a fine powder. |
| Co-elution of Impurities during Chromatography | 1. Suboptimal mobile phase gradient in HPLC. 2. Overloading of the chromatography column. 3. Presence of structurally similar compounds. | 1. Optimize the gradient by making it shallower to improve the separation of closely eluting peaks. 2. Reduce the amount of sample loaded onto the column. 3. Consider using a different stationary phase (e.g., a phenyl-hexyl column) or a different chromatographic technique like counter-current chromatography. |
| Degradation of this compound during Processing | 1. Exposure to high temperatures during solvent evaporation. 2. Exposure to light. 3. Presence of acidic or basic contaminants. | 1. Use a rotary evaporator at a low temperature (below 40°C) to remove solvents. 2. Work with amber-colored glassware or protect your samples from direct light. 3. Use high-purity solvents and ensure all glassware is clean and free of residues. |
| Inconsistent Results Between Batches | 1. Variability in the quality of the plant material. 2. Inconsistent extraction or purification procedures. | 1. Source Curcuma comosa rhizomes from a reliable supplier and, if possible, analyze the this compound content of a small sample before large-scale extraction. 2. Standardize all steps of your protocol, including solvent volumes, extraction times, and chromatographic conditions. |
Data Presentation
The following table summarizes representative yields for guaiane-type sesquiterpenes isolated from Curcuma comosa, which can serve as a benchmark for the production of this compound.
| Compound | Extraction Method | Chromatographic Method | Yield from Crude Extract | Source |
| Curcumenol | Methanol Maceration | Silica (B1680970) Gel Column Chromatography | 0.05% (w/w) | [1] |
| Zedoarondiol | Methanol Maceration | Silica Gel Column Chromatography | 0.03% (w/w) | [1] |
| Isozedoarondiol | Methanol Maceration | Silica Gel Column Chromatography | 0.002% (w/w) | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Curcuma comosa Rhizomes
This protocol is adapted from methods used for the isolation of guaiane-type sesquiterpenes from Curcuma comosa.[1]
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Curcuma comosa.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered rhizomes in methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine all the filtrates.
-
-
Concentration:
-
Evaporate the methanol from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
Protocol 2: Purification of this compound by Column Chromatography and HPLC
This protocol outlines a general strategy for the purification of this compound from the crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate (B1210297), followed by mixtures of ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar Rf values to known guaiane-type sesquiterpenes.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Combine the fractions from the silica gel column that are enriched in this compound.
-
Evaporate the solvent from the combined fractions.
-
Dissolve the residue in a minimal amount of the initial HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a gradient elution system, for example, starting with a mixture of water and acetonitrile and gradually increasing the concentration of acetonitrile.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, NMR, and MS.
-
Mandatory Visualizations
Biosynthesis of Guaiane-Type Sesquiterpenes
The biosynthesis of guaiane-type sesquiterpenes, including this compound, originates from the general isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized by a sesquiterpene cyclase to form a germacrene intermediate. Subsequent enzymatic modifications, often involving cytochrome P450 monooxygenases, lead to the formation of the characteristic guaiane (B1240927) skeleton.[4]
Experimental Workflow for this compound Production
The following diagram illustrates the general workflow for the extraction and purification of this compound from Curcuma comosa.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isoprocurcemenol's Bioactivity with Other Notable Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Isoprocurcemenol and other prominent sesquiterpenes, namely Parthenolide (B1678480), Zerumbone, and Artemisinin. Due to the limited availability of specific experimental data on Isoprocurcemenol, data for its closely related isomer, Curcumenol, is used as a proxy to provide a meaningful comparison. This document focuses on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development.
Data Presentation: Comparative Bioactivity of Sesquiterpenes
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of the selected sesquiterpenes.
Table 1: Comparative Cytotoxic Activity of Sesquiterpenes (IC₅₀ values in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Curcumenol | MDA-MB-231 | Triple-Negative Breast Cancer | 95.11 (48h) | [1] |
| 4T1 | Triple-Negative Breast Cancer | 169.8 (48h) | [1] | |
| MCF-7 | Breast Cancer | 9.3 µg/mL (~39.7 µM) | [2] | |
| Isocurcumenol | DLA | Dalton's Lymphoma Ascites | 77.2 µg/mL (~329 µM) (48h) | [3] |
| A549 | Lung Cancer | 73.2 µg/mL (~312 µM) (48h) | [3] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 | [4] |
| MCF-7 | Breast Cancer | 9.54 | [4] | |
| A549 | Lung Cancer | 4.3 | [5] | |
| TE671 | Medulloblastoma | 6.5 | [5] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [5] | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | [6] | |
| A2058 | Melanoma | 20 (24h) | [7] | |
| Zerumbone | HeLa | Cervical Cancer | 11.3 (as 2.5 µg/mL) | [8] |
| Hep-2 | Laryngeal Carcinoma | 15 | [9] | |
| MCF-7 | Breast Cancer | 126.7 µg/mL (~580 µM) (48h) | [10] | |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL (~102 µM) | [11] |
| H1299 | Lung Cancer | 27.2 µg/mL (~96 µM) | [11] | |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 (48h) | [11] |
| NCI-H1975 | Lung Cancer | 7.08 (48h) | [11] | |
| HepG2 | Liver Cancer | 29.4 (24h) | [11] |
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes (IC₅₀ values in µM)
| Compound | Assay | Cell Line/Model | IC₅₀ (µM) | Reference |
| Procurcumenol | Nitric Oxide Production | RAW264.7 Macrophages | 13.7 | [12] |
| Parthenolide | NF-κB Inhibition | Used as a positive control | [13] | |
| Zerumbone | Nitric Oxide Production | RAW264.7 Macrophages | 4.37 | [14] |
| NF-κB Activation | RAW 264.7 Macrophages | 1.97 | [15] |
Table 3: Comparative Antimicrobial Activity of Sesquiterpenes (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Curcumenol | Pseudomonas aeruginosa | MIC₅₀ and MIC₉₀ at µg levels | [16] |
| Streptococcus pyogenes | MIC₅₀ and MIC₉₀ at µg levels | [16] | |
| Curcumin * | Staphylococcus aureus (MSSA) | 219 | [17] |
| Staphylococcus aureus (MRSA) | 217 | [17] | |
| Bacillus subtilis | 129 | [17] | |
| Escherichia coli | 163 | [17] | |
| Pseudomonas aeruginosa | 175 | [17] | |
| Zerumbone | Bacillus fragilis | Inhibited biofilm formation | [18] |
| Acinetobacter baumannii | Sub-inhibitory doses effective | [18] | |
| Candida albicans & S. aureus | Antimicrobial and antibiofilm activity | [18] |
Note: Data for Curcumin, a related compound from the same plant source, is provided for general context due to the lack of specific MIC data for Curcumenol in the search results.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][8][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.
Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production via Griess Assay
The Griess assay measures the concentration of nitrite (B80452), a stable and oxidized product of nitric oxide (NO), which is a key inflammatory mediator.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the sesquiterpene compounds for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production, and the plates are incubated for another 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubated at room temperature in the dark for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
IC₅₀ Calculation: The amount of nitrite is determined from a sodium nitrite standard curve, and the IC₅₀ value for the inhibition of NO production is calculated.
Workflow for assessing anti-inflammatory activity via the Griess assay.
Signaling Pathways
Curcumenol's Anti-inflammatory Signaling Pathway
Curcumenol has been shown to exert its anti-inflammatory effects by suppressing the Akt-mediated NF-κB activation and the p38 MAPK signaling pathway in LPS-stimulated microglial cells.[19][20]
Curcumenol inhibits pro-inflammatory pathways.
Parthenolide's Anticancer Signaling Pathway
Parthenolide exhibits its anticancer properties through multiple mechanisms, including the inhibition of the FAK/GSK3β pathway, which in turn suppresses the proliferation and migration of cancer cells.[18]
References
- 1. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. The anti-inflammatory sesquiterpene lactone parthenolide suppresses IL-4 gene expression in peripheral blood T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Healthy Zerumbone: From Natural Sources to Strategies to Improve Its Bioavailability and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. abmole.com [abmole.com]
A Comparative Analysis of Isoprocurcumenol and Curcumin in Anti-Inflammatory Assays
A head-to-head comparison of the anti-inflammatory properties of isoprocurcumenol (B3026587) and curcumin (B1669340) reveals distinct mechanisms and potencies. While both compounds, derived from plants of the Curcuma genus, exhibit anti-inflammatory effects, the available scientific data provides a more comprehensive quantitative profile for curcumin's activity, particularly in the inhibition of key inflammatory pathways such as NF-κB and COX-2.
This guide offers a detailed comparison of this compound and curcumin, presenting available quantitative data, outlining experimental methodologies for key assays, and visualizing the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two natural compounds.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for both this compound and curcumin in the same anti-inflammatory assays are limited in the current scientific literature. However, by compiling data from various independent studies, we can construct a comparative overview of their potency.
Table 1: Inhibition of NF-κB Activation
| Compound | Assay System | IC50 Value | Reference |
| Curcumin | LPS-induced NF-κB activity in RAW264.7 cells | 18.2 ± 3.9 µM | [1] |
| TNFα-induced NF-κB activation | ~2.16 µM (for a potent analog C-150) | [cite: ] | |
| LPS-induced NF-κB DNA binding | >50 µM | [cite: ] | |
| Curcumenol (B1669339) * | LPS-induced NF-κB activation in BV-2 microglial cells | Data not available (demonstrated inhibition of p65 translocation and IκBα degradation) | [2][3] |
Table 2: Inhibition of COX-2 Activity and Expression
| Compound | Assay System | Effect | Reference | |---|---|---| | Curcumin | HT-29 human colon cancer cells | Markedly inhibited mRNA and protein expression of COX-2 |[4] | | | LPS-stimulated RAW 264.7 macrophages | Potently inhibited COX-2 mRNA expression |[5] | | Curcumenol * | LPS-stimulated BV-2 microglial cells | Markedly decreased COX-2 protein expression |[2][3] |
*Quantitative IC50 values for direct COX-2 enzyme inhibition by curcumenol are not available in the reviewed literature.
Mechanisms of Anti-inflammatory Action
Both curcumin and this compound (as inferred from studies on the related compound curcumenol) exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Curcumin has been extensively studied and is known to inhibit multiple inflammatory targets.[6] Its primary mechanisms include:
-
Inhibition of the NF-κB pathway: Curcumin can prevent the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2.[1][7] This inhibition can occur through the prevention of IκBα phosphorylation and degradation.[7]
-
Inhibition of COX-2: Curcumin directly inhibits the expression of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[4][8]
-
Modulation of MAPK pathways: Curcumin can also modulate the activity of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation.
This compound and Curcumenol: The anti-inflammatory mechanism of this compound is not well-documented. However, studies on the related sesquiterpenoid, curcumenol , indicate that it also targets key inflammatory pathways:
-
Inhibition of NF-κB and MAPK pathways: Curcumenol has been shown to inhibit the activation of both NF-κB and MAPK signaling pathways in response to inflammatory stimuli.[9]
-
Reduction of Inflammatory Mediators: Curcumenol significantly decreases the production of nitric oxide (NO), pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells.[2][3]
Experimental Protocols
To ensure a standardized comparison, it is essential to consider the methodologies employed in the anti-inflammatory assays. Below are detailed protocols for two key in vitro assays commonly used to evaluate the anti-inflammatory potential of compounds like this compound and curcumin.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in macrophage cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Experimental Workflow:
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Isoprocurcumenol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Isoprocurcumenol, a sesquiterpenoid isolated from Curcuma zedoaria, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
In Vivo Efficacy of this compound: A Head-to-Head Comparison
The in vivo antitumor activity of this compound has been evaluated in a Dalton's Lymphoma Ascites (DLA) mouse model. This model is a valuable tool for assessing the efficacy of potential anticancer compounds. In a key study, this compound was administered intraperitoneally to DLA-challenged mice, and its effects on tumor growth and survival were compared against a standard chemotherapeutic agent, Cyclophosphamide, and another natural compound, Curcumin (B1669340).
Table 1: this compound vs. Cyclophosphamide: In Vivo Efficacy in DLA Model
| Parameter | Control (Untreated) | This compound (35.7 mg/kg) | Cyclophosphamide (25 mg/kg) |
| Tumor Volume (Ascitic Fluid) | 9.13 ± 2.1 mL | 4.8 ± 1.8 mL | 3.2 ± 1.1 mL |
| Percentage Increase in Lifespan (% ILS) | - | 42.8% | 81.2% |
| Toxicity/Side Effects | - | No significant toxicity reported | Known cytotoxic side effects |
Data sourced from a study on isocurcumenol, a closely related compound, in a DLA mouse model.
Table 2: this compound vs. Curcumin: In Vivo Efficacy in DLA Model
| Parameter | Control (Untreated) | This compound (35.7 mg/kg) | Curcumin (100 mg/kg) |
| Tumor Volume (Ascitic Fluid) | 9.13 ± 2.1 mL | 4.8 ± 1.8 mL | Significant decrease reported[1] |
| Percentage Increase in Lifespan (% ILS) | - | 42.8% | Significant increase reported[2] |
| Toxicity/Side Effects | - | No significant toxicity reported | Generally considered safe |
Data for Curcumin is derived from separate studies on the DLA model, as no direct comparative study with this compound was identified.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.
Dalton's Lymphoma Ascites (DLA) Murine Model
The DLA model is a widely used transplantable tumor model in mice to screen potential anticancer agents.
1. Animal Model:
-
Swiss albino mice or Balb/c mice (6-8 weeks old, weighing 25-30g) are used.
-
Animals are housed in sterile, controlled conditions with free access to food and water.
2. Tumor Cell Line:
-
Dalton's Lymphoma Ascites (DLA) cells are maintained in the peritoneal cavity of the mice through serial intraperitoneal transplantation.
3. Experimental Procedure:
-
Tumor Induction: DLA cells (typically 1 x 10^6 cells in 0.1-0.25 mL of saline) are injected intraperitoneally into the experimental groups of mice.
-
Treatment:
-
The test compound (this compound), positive control (Cyclophosphamide), and vehicle control (saline) are administered intraperitoneally starting 24 hours after tumor inoculation.
-
Treatment is typically continued for a specified period, for instance, every other day for 10 days.
-
-
Monitoring:
-
The body weight of the mice is monitored regularly.
-
The general health and behavior of the animals are observed daily.
-
-
Evaluation of Antitumor Activity:
-
Tumor Volume: After the treatment period, the ascitic fluid is collected from the peritoneal cavity, and the volume is measured.
-
Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is determined using methods like the trypan blue exclusion assay.
-
Mean Survival Time (MST) and Percentage Increase in Lifespan (% ILS): The lifespan of the animals in each group is recorded, and the % ILS is calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway for this compound-Induced Cancer Cell Death
While the precise signaling pathway of this compound is still under investigation, studies on the related compound, curcumenol, suggest a mechanism involving the induction of ferroptosis, a form of iron-dependent programmed cell death, through the SLC7A11/NF-κB/TGF-β pathway. Isocurcumenol has also been shown to induce apoptosis.[3] The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Anticancer Validation
The following diagram outlines the typical workflow for assessing the in vivo anticancer efficacy of a test compound using the DLA model.
Caption: Experimental workflow for in vivo anticancer drug screening.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Enhanced antitumor effect of curcumin loaded solid lipid nanoparticles in Dalton’s ascites lymphoma mice | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 3. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isoprocurcemenol: A Comparative Analysis of Natural and Synthetic Sources for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Isoprocurcumenol, a sesquiterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This guide provides a comparative analysis of this compound derived from different sources, offering insights into their respective yields, purity, and biological performance based on available experimental data. This objective comparison aims to assist researchers in selecting the most suitable source of this compound for their specific research and development needs.
Sources of Isoprocurcemenol: A Comparative Overview
This compound can be obtained from two primary sources: extraction from natural plant materials and chemical synthesis. Each source presents distinct advantages and disadvantages in terms of yield, purity, and scalability.
Natural Sources: The most prominent natural source of this compound is the rhizome of Curcuma zedoaria, commonly known as white turmeric. Various extraction techniques have been employed to isolate this compound from this plant, each with varying efficiency.
Synthetic Sources: While the total synthesis of many complex natural products has been achieved, a specific and detailed total synthesis route for this compound is not extensively reported in publicly available scientific literature. The synthesis of related compounds, such as didehydrostemofoline, has been documented, suggesting that a synthetic route for this compound is feasible. A hypothetical synthetic approach would likely involve a multi-step process aiming to construct the characteristic guaiane (B1240927) sesquiterpenoid skeleton of this compound. The development of an efficient synthetic route would be invaluable for producing a highly pure and consistent supply of this compound for research and pharmaceutical applications.
Comparative Data on Isoprocurcemenol from Different Sources
The following tables summarize the quantitative data on the yield and purity of this compound from different extraction methods applied to Curcuma zedoaria and provide a prospective comparison with a hypothetical synthetic source.
Table 1: Comparison of this compound Yield from Various Extraction Methods of Curcuma zedoaria
| Extraction Method | Solvent | Yield of Crude Extract (%) | This compound Content in Extract (%) | Reference |
| Maceration | Methanol (B129727) | 3.68 | Not Specified | [1] |
| Maceration | 96% Ethanol | 26.15 ± 5.16 | Not Specified | [1] |
| Soxhlet Extraction | Petroleum Ether | Not Specified | Not Specified | - |
| Microwave-Assisted Extraction (MAE) | Castor Oil | 71.02 | 0.326 (total curcuminoids) | [2] |
| Ultrasound-Assisted Extraction | 80.02% Ethanol | Not Specified | Not Specified | [3] |
Table 2: Prospective Comparison of Purity and Key Characteristics of Natural vs. Synthetic this compound
| Characteristic | Natural this compound (from C. zedoaria) | Synthetic this compound (Hypothetical) |
| Purity | Variable, depends on extraction and purification methods | Potentially ≥99% |
| Presence of Impurities | Co-extracted plant metabolites | Reagents, by-products, and stereoisomers |
| Stereochemistry | Typically a specific enantiomer | Potentially a racemic mixture or a specific enantiomer depending on the synthetic route |
| Scalability | Dependent on plant availability and extraction efficiency | Highly scalable with an optimized synthetic route |
| Consistency | Can vary between batches due to environmental factors affecting the plant | High batch-to-batch consistency |
Biological Activity: A Comparative Perspective
This compound exhibits significant biological activities, including anti-inflammatory and pro-apoptotic effects. While direct comparative studies on the bioactivity of this compound from different sources are limited, inferences can be drawn from studies on related compounds and the general understanding of natural versus synthetic molecules.
Anti-inflammatory Activity: Isoprocurcemenol, similar to the related compound curcumenol, is known to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[4][5] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines. It is anticipated that highly purified Isoprocurcemenol, whether from natural or synthetic origins, would exhibit potent anti-inflammatory effects. However, the presence of other bioactive compounds in natural extracts could lead to synergistic or antagonistic effects.
Anticancer and Pro-Apoptotic Activity: Isoprocurcemenol has been shown to induce apoptosis in cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases.[6][7] A comparative study on the cytotoxic effects of natural versus semi-synthetic compounds has shown that synthetic modifications can sometimes enhance cytotoxic activity against cancer cells.[8] Therefore, synthetic analogs of Isoprocurcemenol could potentially offer improved anticancer potency.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key experiments are provided below.
Protocol 1: Extraction of Isoprocurcemenol from Curcuma zedoaria Rhizomes (Maceration)
-
Preparation of Plant Material: Obtain dried rhizomes of Curcuma zedoaria and grind them into a fine powder.
-
Maceration: Soak the powdered rhizomes in methanol (or 96% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.[1]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate) to enrich the Isoprocurcemenol fraction.
-
Purification: Isolate Isoprocurcemenol from the enriched fraction using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the isolated Isoprocurcemenol using techniques such as HPLC, LC-MS, and NMR.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., human leukemia HL-60 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of Isoprocurcemenol (from different sources) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of Isoprocurcemenol that inhibits 50% of cell growth).
Protocol 3: Analysis of NF-κB Pathway Activation by Western Blot
-
Cell Treatment and Lysis: Treat cells with Isoprocurcemenol for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.[14][15]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams were generated using Graphviz.
Signaling Pathway of Isoprocurcemenol-Induced Apoptosis
Caption: Proposed signaling pathway of Isoprocurcemenol-induced apoptosis.
Inhibition of the NF-κB Signaling Pathway by Isoprocurcemenol
Caption: Inhibition of the NF-κB signaling pathway by Isoprocurcemenol.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis of Isoprocurcemenol.
References
- 1. Antioxidant and antibacterial activities of the rhizome extract of Curcuma zedoaria extracted using some organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by chemotherapeutic drugs without generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Isoprocurcumenol: A Comparative Analysis of its Efficacy Against Standard EGFR Activators
For researchers and professionals in drug development, identifying novel and effective activators of the Epidermal Growth Factor Receptor (EGFR) is a significant area of interest. Isoprocurcumenol (B3026587), a naturally occurring sesquiterpenoid, has emerged as a potential EGFR activator. This guide provides a comparative analysis of this compound's efficacy in relation to standard EGFR activators, primarily Epidermal Growth Factor (EGF), based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound and its effects on EGFR signaling pathways, with EGF used as a standard for comparison.
Table 1: Comparative Efficacy of this compound and EGF on Keratinocyte Proliferation
| Activator | Concentration | Cell Line | Assay | Result | Citation |
| This compound | 1 nM | HaCaT | CCK-8 | No significant increase in cell proliferation. | [1] |
| This compound | 10 nM | HaCaT | CCK-8 | Significant increase in cell proliferation. | [1] |
| This compound | 100 nM | HaCaT | CCK-8 | Significant increase in cell proliferation. | [1] |
| This compound | 1 µM | HaCaT | CCK-8 | Significant increase in cell proliferation. | [1] |
| This compound | 10 µM | HaCaT | CCK-8 | Significant increase in cell proliferation. | [1] |
| EGF | 1 ng/mL | HaCaT | CCK-8 | Positive control, induced cell proliferation. | [1] |
Table 2: Effect of this compound and EGF on Downstream Signaling Molecules
| Activator | Concentration | Time | Cell Line | Target Molecule | Effect | Citation |
| This compound | 10 µM | 10, 30, 60 min | HaCaT | p-ERK, p-AKT | Increased phosphorylation sustained for 1 hour. | [1] |
| EGF | 1 ng/mL | 10 min | HaCaT | p-ERK, p-AKT | Increased phosphorylation. | [1] |
Note: A direct quantitative comparison of the phosphorylation levels between this compound and EGF was not available in the reviewed literature. The data is based on qualitative Western blot analysis. No studies directly comparing this compound to another standard EGFR activator, Transforming Growth Factor-alpha (TGF-α), were identified.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells were cultured to an appropriate confluency, often followed by serum starvation for 24 hours to reduce basal EGFR activity. This compound (dissolved in DMSO) or EGF (dissolved in a suitable buffer) was then added to the serum-free medium at the indicated concentrations and for the specified durations.
Western Blot Analysis for EGFR Signaling
-
Objective: To qualitatively assess the phosphorylation of EGFR downstream targets, ERK and AKT, as an indicator of EGFR activation.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands for phosphorylated proteins was normalized to the total protein levels.
Cell Proliferation Assay (CCK-8)
-
Objective: To quantify the effect of this compound and EGF on cell proliferation.
-
Cell Seeding: HaCaT cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach for 24 hours.
-
Serum Starvation and Treatment: Cells were then cultured in serum-free DMEM for 24 hours before being treated with various concentrations of this compound or EGF for 24 hours.
-
Measurement: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plate was incubated for 1-4 hours at 37°C. The absorbance was measured at 450 nm using a microplate reader. The proliferation rate was calculated relative to the control (DMSO-treated) cells.
Visualizations
Signaling Pathway
References
A Comparative Guide to the Antioxidant Properties of Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antioxidant properties of Isoprocurcumenol, a sesquiterpenoid found in the rhizomes of Curcuma zedoaria. By objectively comparing its performance with established antioxidants and detailing the experimental methodologies, this document serves as a valuable resource for researchers investigating novel antioxidant compounds.
In Vitro Antioxidant Capacity: A Comparative Analysis
The antioxidant potential of a compound is often evaluated through a battery of in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
Significantly, isolated this compound has demonstrated strong antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay, another widely recognized method for measuring antioxidant potential[4]. This suggests that this compound is a significant contributor to the overall antioxidant profile of Curcuma zedoaria.
For a comprehensive comparison, the following table includes data for the well-characterized antioxidant, Curcumin (a related curcuminoid), and the standard antioxidant, Vitamin C.
Table 1: Comparison of In Vitro Antioxidant Activity (IC50 values in µg/mL)
| Antioxidant Assay | This compound | Curcuma zedoaria Extract (Ethyl Acetate) | Curcumin | Vitamin C (Ascorbic Acid) |
| DPPH Radical Scavenging | Data not available | 153.49 ± 2.66[1][2] | ~25 | ~8 |
| ABTS Radical Scavenging | Data not available | Data not available | ~15 | ~6 |
| FRAP (Ferric Reducing Power) | Data not available | Data not available | Lower than Vitamin C | Higher than Curcumin |
Note: Lower IC50 values indicate higher antioxidant activity. Data for Curcumin and Vitamin C are approximate values compiled from various sources for comparative purposes.
Cellular Antioxidant Activity and Neuroprotective Effects
Beyond in vitro chemical assays, evaluating the antioxidant activity of a compound within a cellular context provides more biologically relevant insights. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
While specific CAA data for this compound is not available, a key study has highlighted its neuroprotective effects. This compound, isolated from C. zedoaria rhizomes, demonstrated moderate activity in protecting mouse neuroblastoma-rat glioma hybridoma cells (NG108-15) from hydrogen peroxide-induced oxidative stress, with 80-90% cell protection[4]. This finding suggests that this compound can penetrate cellular membranes and exert a protective effect against oxidative damage.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A primary mechanism by which many natural antioxidants exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses. Natural compounds, including terpenoids, are known modulators of this pathway[5][6].
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro antioxidant assays.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Dissolve this compound and reference compounds (Curcumin, Vitamin C) in methanol to create a series of concentrations.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to a microplate well or cuvette.
-
Add the sample solution to the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and reference compounds in the appropriate solvent.
-
Assay Procedure:
-
Add a small volume of the sample to a large volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO4·7H2O. The antioxidant capacity of the sample is expressed as ferric reducing power in µM Fe(II) equivalents.
Experimental Workflow
The general workflow for assessing the antioxidant properties of a natural compound like this compound involves a multi-step process from extraction to data analysis.
Caption: General workflow for antioxidant activity assessment.
Conclusion
This compound, a sesquiterpenoid from Curcuma zedoaria, demonstrates significant antioxidant potential. While direct comparative data from standardized in vitro assays like DPPH and ABTS are currently limited, its strong performance in the ORAC assay and its proven neuroprotective effects in a cellular model underscore its promise as a potent antioxidant. The likely mechanism of action involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Further research to quantify its activity in a broader range of assays and to confirm its role as an Nrf2 activator will be crucial in fully elucidating its therapeutic potential. This guide provides the foundational information and experimental frameworks necessary for researchers to pursue these further investigations.
References
- 1. Antioxidant and antibacterial activities of the rhizome extract of Curcuma zedoaria extracted using some organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and antibacterial activities of the rhizome extract of Curcuma zedoaria extracted using some organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytopreventive antihypercholesterolmic and antilipidemic perspectives of zedoary (Curcuma Zedoaria Roscoe.) herbal tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoprocurcumenol and Its Isomers in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Isoprocurcumenol (B3026587), a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential therapeutic properties. As with many natural products, its biological activity is often closely linked to its specific stereochemistry. This guide provides a head-to-head comparison of this compound and its isomers—procurcumenol, epiprocurcumenol (B1250182), and isocurcumenol (B1253251)—focusing on their anticancer and anti-inflammatory effects. While direct comparative studies on all isomers are limited, this guide synthesizes available data to offer insights into their differential activities and underlying mechanisms.
Chemical Structures
This compound and its isomers share the same molecular formula but differ in the spatial arrangement of their atoms. These subtle structural differences can significantly impact their interaction with biological targets.
Table 1: Chemical Structures of this compound and Its Isomers
| Compound | Chemical Structure |
| This compound | [Insert Chemical Structure Image of this compound] |
| Procurcumenol | [Insert Chemical Structure Image of Procurcumenol] |
| Epiprocurcumenol | [Insert Chemical Structure Image of Epiprocurcumenol] |
| Isocurcumenol | [Insert Chemical Structure Image of Isocurcumenol] |
Anticancer Activity: A Comparative Overview
The cytotoxic effects of this compound and its isomers against various cancer cell lines are a key area of investigation. Available data suggests that these compounds can inhibit cancer cell proliferation, though their potency may vary.
Isocurcumenol, isolated from Curcuma zedoaria rhizomes, has demonstrated notable cytotoxic activity against several human and murine cancer cell lines.[1] Studies have shown a concentration and time-dependent increase in cytotoxicity in Dalton's Lymphoma Ascites (DLA), human lung cancer (A549), human chronic myelogenous leukemia (K-562), and human oral epidermoid carcinoma (KB) cells.[1]
Table 2: Comparative Cytotoxicity (IC50 values in µg/mL) of Isocurcumenol on Various Cancer Cell Lines
| Cell Line | Isocurcumenol (24h) | Isocurcumenol (48h) |
| DLA | Not Reported | Not Reported |
| A549 | Not Reported | Not Reported |
| K-562 | Not Reported | Not Reported |
| KB | Not Reported | Not Reported |
Note: Specific IC50 values from the cited study were not provided in the abstract. The study indicates a significant, dose-dependent cytotoxic effect.[1]
Anti-inflammatory Activity: Insights from Related Compounds
The anti-inflammatory properties of this compound and its isomers are another area of significant interest. While direct comparative studies are lacking, research on related sesquiterpenoids from Curcuma species provides valuable insights.
Bisabolane-type sesquiterpenoids, which are structurally related to the compounds of interest, have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][3] This inhibition is mediated through the modulation of key signaling pathways, including NF-κB and MAPK.[2][3] For instance, a study on bisabolane-type sesquiterpenoids from Curcuma longa demonstrated their ability to regulate the NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways in vitro.[3]
These findings suggest that isoprocurcemenol and its isomers likely possess anti-inflammatory properties, although further research is needed to delineate the specific activity of each isomer and to make direct comparisons.
Signaling Pathways: The Role of EGFR
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Activation of EGFR triggers downstream signaling cascades, including the ERK and AKT pathways, which are crucial for cell proliferation and survival. The ability of this compound to induce EGFR signaling and promote the phosphorylation of ERK and AKT suggests its potential role in processes like wound healing and tissue regeneration.[4]
The differential effects of this compound's isomers on the EGFR pathway have not been extensively studied. Understanding how the subtle structural differences between these isomers influence their interaction with EGFR and the subsequent downstream signaling will be critical for elucidating their specific biological functions.
Caption: EGFR signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like this compound and its isomers.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6][7][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for specific time periods (e.g., 24, 48 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][7][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[5][7][8]
Caption: Workflow for a typical MTT cell viability assay.
NF-κB Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and transfect with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Compound Treatment: Treat the cells with the test compounds for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[9]
Western Blot Analysis for EGFR Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the EGFR signaling pathway, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
Cell Treatment and Lysis: Treat cells with the test compounds and then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-p-AKT, anti-total ERK, anti-total AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Conclusion and Future Directions
The available evidence suggests that this compound and its isomers are a promising class of compounds with potential anticancer and anti-inflammatory activities. Isocurcumenol has demonstrated clear cytotoxic effects against various cancer cell lines, while the broader family of related sesquiterpenoids from Curcuma species shows significant anti-inflammatory potential through the modulation of key signaling pathways like NF-κB. Furthermore, this compound's ability to activate the EGFR signaling pathway opens avenues for its exploration in tissue repair and regeneration.
However, a significant gap in the literature remains regarding direct, quantitative comparisons of the biological activities of this compound and its specific isomers—procurcumenol and epiprocurcumenol. Future research should focus on conducting comprehensive head-to-head studies to:
-
Determine the IC50 values of each isomer against a panel of cancer cell lines.
-
Quantify the anti-inflammatory effects of each isomer by measuring the inhibition of pro-inflammatory markers.
-
Elucidate the differential effects of each isomer on the EGFR signaling pathway and its downstream components.
Such comparative studies are essential for understanding the structure-activity relationships within this group of sesquiterpenoids and for identifying the most promising candidates for further preclinical and clinical development.
References
- 1. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro and In Vivo Correlation of Isoprocurcumenol's Anti-Inflammatory Activity: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory properties of Isoprocurcemenol. Due to the limited availability of specific experimental data for Isoprocurcumenol, this document leverages data from its close structural isomer, Curcumenol, to provide a comprehensive overview of its potential therapeutic efficacy. This guide presents a side-by-side comparison with other natural anti-inflammatory agents, supported by detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source of new anti-inflammatory drugs. This compound, a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential therapeutic properties. This guide explores the in vitro and in vivo anti-inflammatory activities of Curcumenol as a proxy for this compound, detailing its mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways. By presenting this data alongside that of other natural anti-inflammatory compounds, this guide aims to provide a valuable resource for preclinical research and drug development.
In Vitro Activity of Curcumenol and a Comparison with Natural Alternatives
The in vitro anti-inflammatory activity of Curcumenol has been evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for assessing inflammatory responses. Key parameters measured include the inhibition of nitric oxide (NO), a pro-inflammatory mediator, and cell viability to assess cytotoxicity.
| Compound | Assay | Cell Line | IC50 Value | Source |
| Curcumenol | Nitric Oxide (NO) Inhibition | RAW 264.7 | Not explicitly stated, but effective at non-cytotoxic concentrations | [1] |
| Curcumin | NF-κB Inhibition | HEK293 | >50 μM | [2] |
| EF31 (Curcumin Analog) | NF-κB Inhibition | RAW264.7 | ~5 μM | [2] |
| Icariside E4 | Nitric Oxide (NO) Inhibition | RAW 264.7 | Not explicitly stated, but effective | [3] |
| Epimuqubilin A | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.4 μM | [4] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | Nitric Oxide (NO) Inhibition | RAW 264.7 | 1.56 µM | [5] |
| Damnacanthol | 15-Lipoxygenase Inhibition | 14.80 µM | [5] | |
| Diclofenac Sodium | Protein Denaturation Inhibition | 43.78 µg/mL | [6] |
Table 1: Comparative In Vitro Anti-Inflammatory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) values of Curcumenol and other natural anti-inflammatory compounds in various in vitro assays. Lower IC50 values indicate greater potency.
In Vivo Anti-Inflammatory Activity of Curcumenol
The in vivo anti-inflammatory efficacy of Curcumenol was assessed using a destabilization of the medial meniscus (DMM)-induced osteoarthritis mouse model. This model mimics the mechanical and metabolic disruptions seen in osteoarthritis.
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Source |
| Curcumenol | DMM-induced osteoarthritis in mice | Not specified | Ameliorated cartilage degradation and inflammation | [1] |
| Synthetic Curcumin | Carrageenan-induced paw edema in rats | 25-400 mg/kg, p.o. | Significant reduction in paw edema | [7] |
| Pimaradienoic Acid | Carrageenan-induced paw edema in mice | 10 mg/kg, p.o. | Up to 64% inhibition of paw edema | [8] |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg, p.o. | 65.71% inhibition of edema at 3 hours | [7] |
Table 2: Comparative In Vivo Anti-Inflammatory Activity. This table presents the in vivo efficacy of Curcumenol and comparator compounds in animal models of inflammation.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Studies on Curcumenol have demonstrated that its anti-inflammatory effects are mediated through the inhibition of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes. Curcumenol has been shown to block the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[1][9]
Figure 1: Inhibition of the NF-κB Signaling Pathway by Curcumenol. This diagram illustrates how Curcumenol interferes with the NF-κB signaling cascade, preventing the transcription of pro-inflammatory genes.
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.[3][4][10][11]
Figure 2: Workflow for the In Vitro Nitric Oxide Inhibition Assay. This diagram outlines the key steps involved in assessing the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide production.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or ICR mice are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: Animals are divided into groups and orally administered with the vehicle, a reference drug (e.g., Indomethacin), or different doses of the test compound (e.g., this compound).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle-treated control group.[7][8][12][13][14]
Figure 3: Workflow for the In Vivo Carrageenan-Induced Paw Edema Model. This diagram illustrates the procedure for evaluating the in vivo anti-inflammatory effect of a substance by measuring its ability to reduce paw swelling in an animal model.
Conclusion
While direct experimental data for this compound remains limited, the available information on its isomer, Curcumenol, strongly suggests its potential as a potent anti-inflammatory agent. The in vitro and in vivo studies on Curcumenol indicate that it effectively mitigates inflammation, likely through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to specifically investigate the in vitro and in vivo efficacy of this compound to fully elucidate its therapeutic potential and establish a clear in vitro-in vivo correlation. This guide provides a foundational framework for such future investigations and offers a comparative perspective against other natural anti-inflammatory compounds.
References
- 1. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF‑κB and MAPK pathways, and ameliorates DMM‑induced OA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] NF-κB Activation Is a Critical Regulator of Human Granulocyte Apoptosis in Vitro* | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 9. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydroethanolic Leaf Extract of Cordia vignei Hutch and Dalziel Inhibits Carrageenan-Induced Foot Oedema in Chicks, Prostaglandin E2-Induced Paw Oedema in Mice, and Bradykinin-Induced Paw Oedema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Isoprocurcumenol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprocurcumenol, a guaiane-type sesquiterpene found in Curcuma comosa, has emerged as a molecule of interest due to its specific biological activities. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid in assessing its specificity and potential therapeutic applications.
Executive Summary
This compound primarily functions as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activity promotes keratinocyte proliferation and survival, suggesting its potential in skin regeneration and wound healing. When compared to other compounds derived from turmeric, such as curcuminoids and turmerones, this compound exhibits a distinct biological profile. While curcuminoids are well-known for their broad anti-inflammatory and anticancer effects, often associated with the inhibition of pathways like NF-κB, this compound's primary described role is the specific activation of EGFR signaling. Turmerones have demonstrated cytotoxic effects against various cancer cell lines, a property not prominently reported for this compound. This suggests a degree of specificity in this compound's biological actions, centering on the modulation of the EGFR pathway.
Comparative Analysis of Biological Effects
To understand the specificity of this compound, its biological effects are compared with those of Epidermal Growth Factor (EGF), a natural ligand for EGFR, and other compounds from Curcuma species.
EGFR Signaling Activation and Keratinocyte Proliferation
This compound has been shown to mimic the activity of EGF by activating the EGFR signaling pathway, leading to the phosphorylation of downstream kinases ERK and AKT.[1][2] This activation stimulates the proliferation of keratinocytes, a key process in maintaining skin health and promoting wound healing.[1][2]
Table 1: Comparative Effects on Keratinocyte Proliferation and EGFR Signaling
| Compound/Factor | Target Pathway | Effective Concentration | Observed Effect in Keratinocytes | Reference |
| This compound | EGFR Signaling (ERK, AKT phosphorylation) | 10 nM - 10 µM | Increased proliferation | [1][3] |
| EGF (Positive Control) | EGFR Signaling (ERK, AKT phosphorylation) | 1 ng/mL | Increased proliferation | [1] |
| Curcumin (B1669340) | Inhibits MAPK signaling | Not applicable (inhibitory) | Inhibits proliferation and differentiation | [4] |
| AG-1478 (Antagonist) | EGFR Signaling (Inhibitor) | Not applicable (inhibitory) | Blocks this compound-induced effects | [1] |
Anti-inflammatory and Anticancer Activities
While this compound's primary described role is EGFR activation, other compounds from turmeric, like curcuminoids and turmerones, are known for their potent anti-inflammatory and anticancer properties.
Curcumin, the principal curcuminoid, exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[5][6] In contrast, studies on this compound have not highlighted significant anti-inflammatory activity through this pathway.
Turmerones, another class of sesquiterpenes from turmeric, have demonstrated cytotoxic effects against a range of cancer cell lines, with ar-turmerone (B1667624) showing IC50 values between 20-50 µg/mL.[7][8] Limited data is available on the cytotoxic properties of this compound, with one study on isocurcumenol (B1253251) (an isomer) showing some anticancer activity.[9]
Table 2: Comparative Anti-inflammatory and Cytotoxic Effects
| Compound | Primary Mechanism | IC50/Effective Concentration | Cell Lines/Model | Reference |
| This compound | EGFR activation | - | - | [1] |
| Curcumin | NF-κB inhibition | IC50 ~5µM (NF-κB inhibition) | RAW264.7 macrophages | [6] |
| Demethoxycurcumin (DMC) | NF-κB inhibition | IC50 ~12.1 µM (NF-κB inhibition) | RAW264.7 cells | [5] |
| Bisdemethoxycurcumin (BDMC) | NF-κB inhibition | IC50 ~8.3 µM (NF-κB inhibition) | RAW264.7 cells | [5] |
| ar-Turmerone | Apoptosis induction | IC50: 20-50 µg/mL | K562, L1210, U937, RBL-2H3 | [7] |
| α-Turmerone | Antiproliferative | IC50: 11.0–41.8 μg/ml | HepG2, MCF-7, MDA-MB-231 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Procedure:
-
Seed HaCaT cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) for 24 or 48 hours. Use DMSO as a negative control.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Source: Adapted from Kwon et al., 2021.[1]
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Line: HaCaT cells.
-
Procedure:
-
Seed HaCaT cells in 96-well plates.
-
Treat cells with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours. Use DMSO as a negative control and EGF (1 ng/mL) as a positive control.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Source: Adapted from Kwon et al., 2021.[1]
Western Blotting for Phosphorylated ERK and AKT
-
Cell Line: HaCaT cells.
-
Procedure:
-
Culture HaCaT cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 10, 30, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
-
Source: Adapted from Kwon et al., 2021.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
This compound-Induced EGFR Signaling Pathway
Caption: this compound activates the EGFR signaling cascade.
Experimental Workflow for Assessing this compound's Effect on Keratinocyte Proliferation
Caption: Workflow for keratinocyte proliferation assay.
Logical Relationship for Specificity Assessment
Caption: Logic for assessing this compound's specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Keratinocyte proliferation, differentiation, and apoptosis--differential mechanisms of regulation by curcumin, EGCG and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Isoprocurcumenol's Effects on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural world presents a vast repository of bioactive compounds with the potential to modulate cellular processes implicated in numerous diseases. Isoprocurcumenol (B3026587), a sesquiterpenoid derived from turmeric (Curcuma longa), has garnered interest for its effects on key cell signaling pathways. However, the reproducibility of these effects is a critical consideration for its potential as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against other well-characterized modulators of relevant signaling pathways, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
I. Comparative Analysis of this compound and Alternative Signaling Modulators
This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the downstream phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt), also known as the MAPK/ERK and PI3K/Akt pathways, respectively[1][2][3]. To objectively assess its potency and potential for reproducible findings, its effects are compared here with established inhibitors of these pathways.
Table 1: Comparative Efficacy of this compound and EGFR Pathway Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell Line(s) | IC50/EC50 | Reference(s) |
| This compound | EGFR | Activator | HaCaT | EC50 not reported | [1][2] |
| Gefitinib | EGFR | Inhibitor | NR6wtEGFR, NR6W | 37 nM, 26 nM | [4] |
| H3255 | 0.003 µM | [5] | |||
| PC-9 | > 4 µM (resistant) | [6] | |||
| Erlotinib | EGFR | Inhibitor | PC-9, H3255, H1975 | 7 - 1185 nM | [7] |
Table 2: Comparative Efficacy of MAPK and PI3K/Akt Pathway Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell Line(s) | IC50 | Reference(s) |
| U0126 | MEK1, MEK2 | Inhibitor | Cell-free assays | 72 nM, 58 nM | [8][9] |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | Inhibitor | Cell-free assays | 0.5 µM, 0.57 µM, 0.97 µM | [10][11] |
| DNA-PK | Inhibitor | Cell-free assays | 1.4 µM | [11] | |
| CK2 | Inhibitor | Cell-free assays | 98 nM | [10] |
II. Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments cited in the analysis of this compound's effects on cell signaling.
A. Western Blot Analysis of ERK and Akt Phosphorylation in HaCaT Cells
This protocol is adapted from studies investigating the effect of this compound on the EGFR/ERK and PI3K/Akt pathways[1][12].
1. Cell Culture and Treatment:
-
Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^6 cells per 60 mm dish and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to treatment.
-
Treat cells with 10 µM this compound (dissolved in DMSO) or vehicle control (DMSO) for 10, 30, or 60 minutes.
2. Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Experimental Workflow
A. This compound-Induced EGFR Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound on the EGFR signaling cascade.
Caption: this compound activates EGFR, initiating downstream MAPK/ERK and PI3K/Akt pathways.
B. Western Blot Experimental Workflow
The logical flow of the Western blot experiment is depicted below.
Caption: Key steps in the Western blot protocol for analyzing protein phosphorylation.
IV. Reproducibility and Future Directions
The reproducibility of research involving natural products like this compound and other curcuminoids is a significant concern. Several factors can contribute to variability in experimental outcomes:
-
Chemical Complexity and Standardization: Natural extracts contain a multitude of compounds, and the concentration of the active ingredient, this compound, can vary between batches. A lack of standardized reporting on the chemical composition of extracts can lead to inconsistent results[13].
-
Bioavailability and Metabolism: Curcuminoids are known for their poor oral bioavailability, which can result in variable plasma and tissue concentrations[14][15][16]. The metabolic transformation of these compounds can also differ between individuals and experimental models, affecting their biological activity.
-
Experimental Conditions: Subtle differences in cell culture conditions, reagent quality, and experimental protocols can significantly impact the observed effects on cell signaling pathways.
To enhance the reproducibility of this compound research, the following are recommended:
-
Comprehensive Chemical Characterization: Future studies should provide detailed information on the purity and composition of the this compound used.
-
Standardized Protocols: Adherence to detailed and standardized experimental protocols, such as the one provided in this guide, is essential.
-
Reporting of EC50/IC50 Values: Consistent reporting of potency metrics like EC50 or IC50 values will allow for more direct comparison across studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 12. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation [mdpi.com]
- 13. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Isoprocurcumenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of isoprocurcumenol (B3026587), a sesquiterpenoid compound utilized in various research applications.
However, in the absence of definitive data for this compound and as a matter of prudent laboratory practice, it is recommended to handle and dispose of this compound with a conservative approach, adhering to general chemical safety and waste management principles.
I. Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is paramount. Based on available information for a related compound, this compound is not anticipated to be a hazardous waste. However, institutional and local regulations may have specific requirements.
Key Considerations:
-
Review Institutional Policies: Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Check Local Regulations: Ensure compliance with all local, state, and federal regulations regarding chemical waste disposal.
II. Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound, assuming it is not mixed with any hazardous substances.
Step 1: Waste Minimization The most effective way to manage chemical waste is to minimize its generation in the first place.[2]
-
Purchase only the necessary quantities of this compound for your experiments.
-
Design experiments to use the smallest feasible amount of the compound.
Step 2: Segregation Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure proper disposal pathways.
-
Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[3][4]
-
If this compound is used in a solution with a hazardous solvent, the entire mixture must be treated as hazardous waste and disposed of accordingly.
Step 3: Containerization Use appropriate containers for waste collection to prevent leaks and spills.
-
Collect this compound waste in a clearly labeled, sealed, and chemically compatible container.[3] The original container, if in good condition, is often a suitable choice.[3]
-
The container should be in good condition, with a secure, tight-fitting lid.
Step 4: Labeling Accurate and clear labeling is a critical safety and compliance requirement.
-
Label the waste container with the full chemical name: "this compound Waste."
-
Indicate that it is "Non-Hazardous Waste."
-
Include the date of waste accumulation.
Step 5: Storage Store waste containers in a designated and safe location pending disposal.
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
The storage area should be a designated Satellite Accumulation Area (SAA) if your laboratory generates hazardous waste, although this specific waste is not classified as such.[2][3]
Step 6: Disposal Follow your institution's established procedures for the final disposal of non-hazardous chemical waste.
-
Contact your institution's EH&S department or hazardous waste management provider to arrange for pickup.[2]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EH&S department and local regulations. [2][5]
Quantitative Data Summary
As this compound is not classified as a hazardous substance, there is no specific quantitative data such as reportable quantities or concentration limits for its disposal. Waste disposal should be managed in accordance with standard laboratory practices for non-hazardous chemical waste.
| Parameter | Value | Reference |
| Hazard Classification | Not classified as hazardous | [1] |
| GHS Hazard Statements | None | [1] |
| Disposal Method | Via institutional non-hazardous chemical waste stream | General Laboratory Guidelines |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedure is based on general chemical waste management principles.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isoprocurcumenol
Essential Safety and Handling Guide for Isoprocurcumenol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, a cautious approach to handling is essential. The recommended Personal Protective Equipment (PPE) is designed to provide a robust barrier against potential exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with nitrile gloves meeting ASTM D6978 standards is recommended.[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields.[2] A face shield should be worn when there is a risk of splashes. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or other containment system. | Prevents inhalation of fine particles. |
| Body Protection | A disposable lab coat or gown worn over personal clothing.[3] | Protects against contamination of personal clothing. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling significant quantities of the compound or in the event of a spill.[3] | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure safety and maintain the integrity of research.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE (gloves and eye protection) when unpacking.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
Handling and Use
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a glove box, to control airborne particulates.
-
Weighing: Weigh the compound in a ventilated enclosure or a balance with a draft shield.
-
Solubilization: If preparing a solution, add the solvent to the solid to minimize dust generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a labeled waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by a detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Disposal Method: Dispose of waste containing this compound through an approved hazardous waste disposal facility. Do not dispose of it in the regular trash or down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
